molecular formula C38H68N7O18P3S B15547038 11-hydroxyheptadecanoyl-CoA

11-hydroxyheptadecanoyl-CoA

Katalognummer: B15547038
Molekulargewicht: 1036.0 g/mol
InChI-Schlüssel: SWPALGINIDDMBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

11-hydroxyheptadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O18P3S and its molecular weight is 1036.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H68N7O18P3S

Molekulargewicht

1036.0 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-hydroxyheptadecanethioate

InChI

InChI=1S/C38H68N7O18P3S/c1-4-5-6-12-15-26(46)16-13-10-8-7-9-11-14-17-29(48)67-21-20-40-28(47)18-19-41-36(51)33(50)38(2,3)23-60-66(57,58)63-65(55,56)59-22-27-32(62-64(52,53)54)31(49)37(61-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,46,49-50H,4-23H2,1-3H3,(H,40,47)(H,41,51)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)

InChI-Schlüssel

SWPALGINIDDMBX-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling 11-hydroxyheptadecanoyl-CoA: A Technical Guide to its Synthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-hydroxyheptadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. While its specific biological role and discovery context are not extensively documented in publicly available literature, its structure suggests potential involvement in fatty acid metabolism, possibly as an intermediate in ω-oxidation or as a substrate for specific enzymes. This technical guide provides a comprehensive overview of the probable methodologies for the synthesis, isolation, and characterization of this compound, based on established protocols for similar long-chain acyl-CoA molecules. This document is intended to serve as a foundational resource for researchers interested in investigating the potential significance of this and other novel long-chain hydroxy fatty acyl-CoAs in various physiological and pathological processes.

Introduction: The Enigmatic Role of Long-Chain Hydroxy Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and signaling molecules. The introduction of a hydroxyl group along the acyl chain, as seen in this compound, can significantly alter the molecule's chemical properties and biological activity. Such modifications may influence enzyme specificity, membrane interactions, and metabolic fate.

While the specific discovery of this compound is not well-documented, it is plausible that it could be identified as a novel endogenous metabolite through advanced mass spectrometry-based metabolomics or synthesized for the purpose of investigating specific biological pathways. This guide will, therefore, focus on the practical aspects of working with this molecule, from its generation to its detailed analysis.

Synthesis of this compound

Chemical Synthesis

A common method for the chemical synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.

Experimental Protocol: Mixed Anhydride (B1165640) Method for the Synthesis of this compound

This protocol is adapted from general methods for acyl-CoA synthesis.

Materials:

  • 11-hydroxyheptadecanoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Argon or Nitrogen gas

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of 11-hydroxyheptadecanoic acid:

    • Dissolve 11-hydroxyheptadecanoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution with stirring.

    • Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to proceed for 30-60 minutes at 0°C. The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC).

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve coenzyme A (1.0 equivalent) in a cold 0.5 M sodium bicarbonate solution.

    • Slowly add the coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification:

    • The resulting this compound can be purified by reverse-phase high-performance liquid chromatography (HPLC).

    • A C18 column is typically used with a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of coenzyme A.

    • Collect the fractions containing the desired product, confirm its identity by mass spectrometry, and lyophilize to obtain the purified this compound.

Quantitative Data Summary (Hypothetical):

ParameterValue
Starting material (11-hydroxyheptadecanoic acid)10 mg
Coenzyme A25 mg
Typical Yield5-7 mg (20-30%)
Purity (by HPLC)>95%
Enzymatic Synthesis

Enzymatic synthesis offers a highly specific alternative to chemical methods, often with fewer side products. An acyl-CoA synthetase with broad substrate specificity could potentially be used.

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

  • 11-hydroxyheptadecanoic acid

  • Coenzyme A (free acid)

  • ATP (adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • A suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine Tris-HCl buffer, ATP, MgCl₂, CoA, and DTT.

    • Add the 11-hydroxyheptadecanoic acid (dissolved in a small amount of an appropriate solvent like DMSO if necessary).

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

    • Centrifuge to pellet the precipitated protein.

    • The supernatant containing this compound can then be purified by reverse-phase HPLC as described in the chemical synthesis protocol.

Isolation and Purification of this compound from Biological Samples

Isolating endogenous this compound from tissues or cells requires efficient extraction and purification methods to separate it from a complex mixture of other lipids and metabolites.

Experimental Protocol: Solid-Phase Extraction (SPE) and HPLC

Materials:

  • Tissue or cell sample

  • Homogenization buffer (e.g., phosphate (B84403) buffer with internal standards)

  • Organic solvents (e.g., isopropanol (B130326), acetonitrile)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode sorbent)

  • HPLC system

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize the tissue or cell pellet in a cold buffer.

    • Extract the acyl-CoAs using a mixture of isopropanol and acetonitrile.

    • Centrifuge to remove cellular debris.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with methanol (B129727) and then with the equilibration buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent (e.g., acetonitrile or methanol).

  • HPLC Purification:

    • Concentrate the eluate under a stream of nitrogen.

    • Further purify the this compound using reverse-phase HPLC as previously described.

Characterization of this compound

Once synthesized or isolated, the identity and purity of this compound must be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Procedure:

  • Chromatographic Separation:

    • Inject the purified sample onto a C18 HPLC column.

    • Elute with a gradient of acetonitrile in water containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).

  • Mass Spectrometric Detection:

    • Analyze the eluent by electrospray ionization (ESI) in either positive or negative ion mode.

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 1036.4.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 1034.4.

    • Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragment ions, which will include fragments corresponding to the coenzyme A moiety and the 11-hydroxyheptadecanoyl chain.

Expected Fragmentation Data (Hypothetical):

Precursor Ion (m/z)FragmentationCharacteristic Fragment Ions (m/z)
1036.4 [M+H]⁺Cleavage of the pyrophosphate bond768.1 (Adenosine-3',5'-diphosphate)
1036.4 [M+H]⁺Cleavage of the thioester bond271.2 (11-hydroxyheptadecanoyl cation)
1034.4 [M-H]⁻Cleavage of the pyrophosphate bond408.0 (3'-phospho-AMP)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information, confirming the position of the hydroxyl group and the overall structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Key signals to identify would include:

      • Protons and carbons of the adenine and ribose moieties of coenzyme A.

      • Protons of the pantetheine (B1680023) arm.

      • A characteristic signal for the proton on the carbon bearing the hydroxyl group (C11).

      • Signals for the methylene (B1212753) groups of the fatty acyl chain.

Potential Signaling Pathways and Workflows

While the specific pathways involving this compound are yet to be elucidated, we can propose hypothetical workflows for its investigation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_investigation Biological Investigation synthesis Chemical or Enzymatic Synthesis of This compound purification HPLC Purification synthesis->purification ms LC-MS/MS Analysis purification->ms nmr NMR Spectroscopy purification->nmr cell_culture Cell Culture Treatment purification->cell_culture enzyme_assay Enzymatic Assays purification->enzyme_assay metabolomics Metabolomic Analysis cell_culture->metabolomics

Caption: Experimental workflow for the study of this compound.

A potential signaling pathway could involve its interaction with nuclear receptors or its further metabolism by specific enzymes.

signaling_pathway Metabolite This compound Receptor Nuclear Receptor (e.g., PPAR) Metabolite->Receptor Binding & Activation Enzyme Novel Hydroxylase/Dehydrogenase Metabolite->Enzyme Substrate GeneExpression Target Genes Receptor->GeneExpression Modulation of Gene Expression DownstreamMetabolite Bioactive Lipid Enzyme->DownstreamMetabolite Conversion to Downstream Metabolite

Caption: Hypothetical signaling roles of this compound.

Conclusion

While direct information on the discovery and isolation of this compound is scarce, this technical guide provides a robust framework for its synthesis, purification, and characterization based on established methodologies for similar long-chain acyl-CoA molecules. The detailed protocols and suggested workflows offer a starting point for researchers to produce this compound and investigate its potential biological significance. The exploration of novel fatty acyl-CoA species like this compound holds the potential to uncover new metabolic pathways and therapeutic targets.

The Enigmatic Pathway of 11-hydroxyheptadecanoyl-CoA: A Technical Guide to Its Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a putative biosynthetic pathway for 11-hydroxyheptadecanoyl-CoA, a hydroxylated odd-chain fatty acyl-CoA. In the absence of a definitively characterized pathway, this document synthesizes current knowledge of fatty acid metabolism and hydroxylation to propose a scientifically grounded hypothetical route. The core of this proposed pathway centers on the in-chain hydroxylation of a C17 fatty acid backbone, a reaction likely catalyzed by a cytochrome P450 monooxygenase. This guide provides an in-depth exploration of the key enzymes, intermediates, and potential regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the heterologous expression of candidate hydroxylases, in vitro activity assays, and analytical methods for product identification, thereby furnishing researchers with the necessary tools to investigate and validate this proposed pathway. All quantitative data for analogous reactions are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to be a two-step process commencing with the activation of the odd-chain fatty acid, heptadecanoic acid, followed by a specific hydroxylation event.

  • Activation of Heptadecanoic Acid: The pathway is initiated with the conversion of heptadecanoic acid (C17:0) to its activated form, heptadecanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), an enzyme typically located on the outer mitochondrial membrane or the endoplasmic reticulum. The reaction requires ATP and Coenzyme A (CoA).

  • In-Chain Hydroxylation: The subsequent and key step is the hydroxylation of heptadecanoyl-CoA at the 11th carbon position. This in-chain hydroxylation is proposed to be catalyzed by a cytochrome P450 (CYP) monooxygenase. These enzymes are known to hydroxylate various fatty acids at different positions along the acyl chain. The reaction requires molecular oxygen (O₂) and electrons, which are typically transferred from NADPH via an NADPH-cytochrome P450 reductase (CPR).

This compound Biosynthetic Pathway Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA 11_hydroxyheptadecanoyl_CoA This compound Heptadecanoyl_CoA->11_hydroxyheptadecanoyl_CoA Cytochrome P450 Monooxygenase O₂, NADPH, H⁺

A proposed two-step biosynthetic pathway for this compound.

Key Enzymes and Their Characteristics

  • Long-Chain Acyl-CoA Synthetase (ACSL): These enzymes are crucial for the activation of fatty acids, making them available for various metabolic pathways. They exhibit broad substrate specificity for fatty acids of different chain lengths.

  • Cytochrome P450 (CYP) Monooxygenases: This vast superfamily of heme-containing enzymes is central to the metabolism of a wide array of endogenous and xenobiotic compounds. Specific CYP families, such as CYP4A and CYP4F, are known to hydroxylate fatty acids, although their primary specificity is often for the ω-position[1]. However, in-chain hydroxylation activity has been observed for various CYPs, particularly in microbial systems[2]. The catalytic cycle of P450 enzymes involves the binding of the substrate, followed by electron transfer from NADPH via NADPH-cytochrome P450 reductase, activation of molecular oxygen, and insertion of one oxygen atom into the substrate[3].

  • NADPH-Cytochrome P450 Reductase (CPR): This flavoprotein is an essential redox partner for microsomal P450 enzymes, transferring electrons from NADPH to the P450 heme center to facilitate the catalytic cycle.

Quantitative Data on Analogous Fatty Acid Hydroxylation Reactions

Direct kinetic data for the synthesis of this compound is not available. However, the following table summarizes kinetic parameters for the hydroxylation of various fatty acids by different cytochrome P450 enzymes, which can serve as a reference for предполагаed activity.

EnzymeSubstrateProduct(s)Km (µM)kcat (min-1)Reference
Human P450 4A11Lauric Acid (C12:0)12-hydroxylauric acid4.029.4[4][5]
Human P450 4A11Lauric Acid (C12:0)11-hydroxylauric acid--[4]
Rat P450 4A1Lauric Acid (C12:0)12-hydroxylauric acid--[6]
Drosophila melanogaster CYP6A8Lauric Acid (C12:0)Hydroxylated lauric acid--[7]
Drosophila melanogaster CYP6A8Capric Acid (C10:0)Hydroxylated capric acid--[7]
CYP153A from Marinobacter aquaeolei1-Dodecanol1,12-Dodecanediol--[8]

Note: The table presents data from related reactions to provide a comparative context. The specific kinetic parameters for the hydroxylation of heptadecanoyl-CoA to this compound are yet to be determined experimentally.

Experimental Protocols

The validation of the proposed pathway requires the identification and characterization of the putative hydroxylase. The following protocols provide a framework for these investigations.

Heterologous Expression and Purification of a Candidate Cytochrome P450

This protocol describes the expression of a candidate P450 gene in Escherichia coli, a commonly used system for producing recombinant proteins[9][10][11].

  • Gene Synthesis and Cloning: The coding sequence of the candidate P450 gene is synthesized with codon optimization for E. coli expression. The gene is then cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until it reaches an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble P450 is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins)[12]. The purified protein is then dialyzed against a storage buffer and its concentration and purity are determined.

In Vitro Fatty Acid Hydroxylation Assay

This assay measures the ability of the purified P450 to hydroxylate heptadecanoyl-CoA.

  • Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer (pH 7.4), the purified P450 enzyme, NADPH-cytochrome P450 reductase, a lipid environment (e.g., DLPC), and the substrate (heptadecanoyl-CoA)[7].

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate) and acidification.

  • Extraction: The hydroxylated product is extracted with the organic solvent.

  • Analysis: The extracted product is analyzed by GC-MS or LC-MS/MS for identification and quantification.

GC-MS Analysis of Hydroxylated Fatty Acid Products

This protocol is for the identification and quantification of the hydroxylated product[1][13][14].

  • Derivatization: The extracted product is first methylated using diazomethane (B1218177) or a similar reagent to form the fatty acid methyl ester (FAME). Subsequently, the hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is performed on a suitable capillary column.

  • Identification: The product is identified by its retention time and mass spectrum, which will show characteristic fragmentation patterns for the TMS derivative of the hydroxylated FAME.

  • Quantification: Quantification can be achieved by using a suitable internal standard and generating a calibration curve with a synthesized standard of 11-hydroxyheptadecanoic acid.

Experimental_Workflow cluster_Expression Protein Expression & Purification cluster_Assay Enzyme Activity Assay cluster_Analysis Product Analysis Gene_Cloning Gene Cloning Ecoli_Expression E. coli Expression Gene_Cloning->Ecoli_Expression Purification Purification Ecoli_Expression->Purification Reconstitution Enzyme Reconstitution Purification->Reconstitution Hydroxylation_Reaction Hydroxylation Reaction Reconstitution->Hydroxylation_Reaction Product_Extraction Product Extraction Hydroxylation_Reaction->Product_Extraction Derivatization Derivatization (GC-MS) Product_Extraction->Derivatization Analysis GC-MS/LC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

A generalized workflow for the validation of the proposed pathway.

Putative Regulatory Mechanisms

The biosynthesis of this compound is likely subject to regulation at multiple levels, consistent with the control of fatty acid metabolism in general.

  • Transcriptional Regulation: The expression of both ACSL and CYP genes can be regulated by transcription factors that respond to the cellular metabolic state. For instance, peroxisome proliferator-activated receptors (PPARs) are known to regulate genes involved in fatty acid oxidation[15].

  • Substrate Availability: The concentration of heptadecanoic acid and CoA will directly influence the rate of heptadecanoyl-CoA synthesis.

  • Hormonal Control: Hormones such as insulin (B600854) and glucagon (B607659) are key regulators of fatty acid metabolism. Insulin typically promotes fatty acid synthesis and storage, while glucagon stimulates fatty acid oxidation[15]. These hormones could indirectly affect the proposed pathway by altering the overall flux of fatty acids.

Regulatory_Network Transcription_Factors Transcription Factors (e.g., PPARs) Gene_Expression Gene Expression (ACSL, CYP) Transcription_Factors->Gene_Expression Enzyme_Levels Enzyme Levels Gene_Expression->Enzyme_Levels Pathway_Activity Pathway Activity Enzyme_Levels->Pathway_Activity Substrate_Availability Substrate Availability (Heptadecanoic Acid, CoA) Substrate_Availability->Pathway_Activity

References

The Emerging Role of 11-Hydroxyheptadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth overview of the hypothesized role of 11-hydroxyheptadecanoyl-CoA in fatty acid metabolism, drawing upon current knowledge of similar molecules. It includes putative metabolic pathways, illustrative quantitative data, and detailed experimental protocols to stimulate further research in this area.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. While the metabolism of common even-chain fatty acids is well-documented, the roles of less abundant species, such as odd-chain and modified fatty acids, are increasingly being recognized for their physiological significance. This compound, a hydroxylated 17-carbon fatty acyl-CoA, represents one such molecule of growing interest. Its unique structure as an odd-chain fatty acid with a hydroxyl group suggests its involvement in specialized metabolic pathways that may intersect with inflammation, energy balance, and cellular signaling.

Heptadecanoic acid (C17:0), the parent fatty acid of this compound, is primarily derived from dietary sources, particularly ruminant fats and dairy products, although evidence for its endogenous synthesis exists. The introduction of a hydroxyl group at the 11th carbon position suggests enzymatic activity by cytochrome P450 monooxygenases, which are known to hydroxylate fatty acids at omega and near-omega positions. This modification significantly alters the physicochemical properties of the fatty acid, likely influencing its metabolic fate and biological activity.

This technical guide synthesizes the current understanding of odd-chain and hydroxylated fatty acid metabolism to propose a putative role for this compound. It aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting this and related metabolic pathways.

Hypothesized Metabolic Pathways of this compound

The metabolic journey of this compound is postulated to involve two key phases: biosynthesis from heptadecanoic acid and subsequent degradation through a modified beta-oxidation pathway.

Biosynthesis of this compound

The formation of this compound likely begins with the hydroxylation of heptadecanoic acid (C17:0). This reaction is hypothesized to be catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, which are known to perform ω and ω-1 hydroxylation of long-chain and very-long-chain fatty acids. Following hydroxylation, the resulting 11-hydroxyheptadecanoic acid is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

G Heptadecanoic Acid (C17:0) Heptadecanoic Acid (C17:0) 11-Hydroxyheptadecanoic Acid 11-Hydroxyheptadecanoic Acid Heptadecanoic Acid (C17:0)->11-Hydroxyheptadecanoic Acid CYP4F-mediated Hydroxylation This compound This compound 11-Hydroxyheptadecanoic Acid->this compound Acyl-CoA Synthetase (ATP, CoA-SH)

Figure 1. Proposed biosynthetic pathway of this compound.

Degradation of this compound

The degradation of this compound is likely to proceed via a modified mitochondrial beta-oxidation pathway. The presence of the hydroxyl group at the 11th position (an odd-numbered carbon from the carboxyl end) may necessitate additional enzymatic steps. The pathway would likely involve chain shortening through successive rounds of beta-oxidation until the hydroxylated portion of the acyl chain is reached. The final products of the complete oxidation of an odd-chain fatty acid are acetyl-CoA and propionyl-CoA, the latter of which can be converted to succinyl-CoA and enter the citric acid cycle.

G cluster_beta_oxidation Mitochondrial Beta-Oxidation Spiral This compound (C17-OH) This compound (C17-OH) 11-Hydroxypentadecanoyl-CoA (C15-OH) 11-Hydroxypentadecanoyl-CoA (C15-OH) This compound (C17-OH)->11-Hydroxypentadecanoyl-CoA (C15-OH) 1 cycle (produces Acetyl-CoA) 11-Hydroxytridecanoyl-CoA (C13-OH) 11-Hydroxytridecanoyl-CoA (C13-OH) 11-Hydroxypentadecanoyl-CoA (C15-OH)->11-Hydroxytridecanoyl-CoA (C13-OH) 1 cycle (produces Acetyl-CoA) Further Oxidation Further Oxidation 11-Hydroxytridecanoyl-CoA (C13-OH)->Further Oxidation ... Propionyl-CoA Propionyl-CoA Further Oxidation->Propionyl-CoA Final cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Figure 2. Hypothesized degradation pathway of this compound.

Quantitative Data (Illustrative)

Specific quantitative data for the metabolism of this compound are not yet available in the literature. The following tables provide an illustrative framework for the types of data that would be crucial for understanding its metabolic significance. These hypothetical values are based on typical ranges observed for other fatty acid metabolic pathways.

Table 1: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
CYP4F2Heptadecanoic Acid150.5
Long-chain Acyl-CoA Synthetase11-Hydroxyheptadecanoic Acid525
Acyl-CoA Dehydrogenase (long-chain)This compound2010
3-Hydroxyacyl-CoA Dehydrogenase3-Keto-11-hydroxyheptadecanoyl-CoA1050

Table 2: Illustrative Tissue Distribution of 11-Hydroxyheptadecanoic Acid

TissueConcentration (pmol/g tissue)
Liver150
Adipose Tissue80
Heart50
Kidney120
Brain20

Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid metabolism and can be tailored to investigate the metabolism of this compound.

Protocol for In Vitro Hydroxylation of Heptadecanoic Acid

This protocol describes a method to assess the hydroxylation of heptadecanoic acid by liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • Rat or human liver microsomes

  • Heptadecanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Organic solvents (e.g., ethyl acetate, hexane)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, and liver microsomes.

  • Add heptadecanoic acid (dissolved in a suitable solvent like ethanol) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C with gentle shaking for 30-60 minutes.

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the lipids using organic solvents.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis to identify and quantify 11-hydroxyheptadecanoic acid.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Buffer, MgCl2, Microsomes Mix Buffer, MgCl2, Microsomes Add Heptadecanoic Acid Add Heptadecanoic Acid Mix Buffer, MgCl2, Microsomes->Add Heptadecanoic Acid Pre-incubate at 37°C Pre-incubate at 37°C Add Heptadecanoic Acid->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Stop with Acid Stop with Acid Incubate at 37°C->Stop with Acid Lipid Extraction Lipid Extraction Stop with Acid->Lipid Extraction Dry Down Dry Down Lipid Extraction->Dry Down LC-MS/MS Analysis LC-MS/MS Analysis Dry Down->LC-MS/MS Analysis

Figure 3. Experimental workflow for in vitro hydroxylation assay.

Protocol for Measuring the Beta-Oxidation of this compound

This protocol outlines a method to measure the rate of beta-oxidation of radiolabeled this compound in isolated mitochondria.

Materials:

  • Isolated mitochondria from rat liver or heart

  • [1-14C]-11-Hydroxyheptadecanoyl-CoA (custom synthesis)

  • Reaction buffer (containing L-carnitine, CoA, ATP, and other cofactors)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Synthesize or procure radiolabeled [1-14C]-11-Hydroxyheptadecanoyl-CoA.

  • Prepare a reaction mixture containing the reaction buffer and isolated mitochondria.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding [1-14C]-11-Hydroxyheptadecanoyl-CoA.

  • Incubate for various time points (e.g., 5, 10, 20 minutes) at 37°C.

  • Stop the reaction by adding ice-cold perchloric acid to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Measure the radioactivity in the acid-soluble supernatant, which contains the radiolabeled acetyl-CoA and other short-chain acyl-CoAs produced during beta-oxidation.

  • Calculate the rate of beta-oxidation based on the amount of acid-soluble radioactivity produced over time.

G cluster_prep Preparation cluster_reaction Beta-Oxidation Reaction cluster_quantification Quantification Prepare Reaction Mix Prepare Reaction Mix Add Mitochondria Add Mitochondria Prepare Reaction Mix->Add Mitochondria Pre-warm to 37°C Pre-warm to 37°C Add Mitochondria->Pre-warm to 37°C Add [1-14C]-11-Hydroxyheptadecanoyl-CoA Add [1-14C]-11-Hydroxyheptadecanoyl-CoA Pre-warm to 37°C->Add [1-14C]-11-Hydroxyheptadecanoyl-CoA Incubate at 37°C Incubate at 37°C Add [1-14C]-11-Hydroxyheptadecanoyl-CoA->Incubate at 37°C Stop with Perchloric Acid Stop with Perchloric Acid Incubate at 37°C->Stop with Perchloric Acid Centrifuge Centrifuge Stop with Perchloric Acid->Centrifuge Measure Supernatant Radioactivity Measure Supernatant Radioactivity Centrifuge->Measure Supernatant Radioactivity Calculate Oxidation Rate Calculate Oxidation Rate Measure Supernatant Radioactivity->Calculate Oxidation Rate

Figure 4. Workflow for measuring beta-oxidation of this compound.

Conclusion and Future Directions

The study of this compound is in its infancy, yet the convergence of knowledge on odd-chain and hydroxylated fatty acid metabolism provides a strong rationale for its potential biological importance. The hypothesized pathways presented in this guide offer a framework for initiating research into its biosynthesis, degradation, and physiological roles.

Future research should focus on:

  • Enzyme Identification and Characterization: Identifying the specific cytochrome P450 isoforms responsible for the 11-hydroxylation of heptadecanoic acid and the enzymes involved in the subsequent beta-oxidation of this compound.

  • Quantitative Profiling: Developing sensitive analytical methods to accurately quantify the levels of this compound and its metabolites in various tissues and disease states.

  • Functional Studies: Investigating the biological activities of this compound, including its potential roles in cellular signaling, inflammation, and metabolic regulation.

  • Therapeutic Potential: Exploring whether modulation of the metabolic pathways of this compound could offer new therapeutic avenues for metabolic diseases.

By addressing these key areas, the scientific community can elucidate the precise role of this unique fatty acyl-CoA and unlock its potential for advancing human health.

Unraveling the Cellular Fate of 11-hydroxyheptadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-hydroxyheptadecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA. While specific data on its cellular localization and concentration are currently scarce in scientific literature, we can infer its metabolic pathway and potential cellular behavior based on the well-established principles of fatty acid metabolism. This technical guide synthesizes the available information, proposes a putative metabolic pathway, outlines detailed experimental protocols for its investigation, and provides visualizations to facilitate understanding. It is important to note that much of the information presented is based on the known metabolism of similar long-chain and medium-chain fatty acyl-CoA molecules due to the limited direct research on this compound itself.

Introduction to this compound

This compound is the coenzyme A thioester of 11-hydroxyheptadecanoic acid, a 17-carbon hydroxylated fatty acid. Its structure suggests a role as an intermediate in fatty acid metabolism, potentially in pathways involving hydroxylation and subsequent oxidation. While its precise biological functions are not well-documented, its metabolism is likely integrated with the cellular machinery for fatty acid transport and oxidation.

Proposed Cellular Localization and Metabolic Pathway

Based on the known mechanisms of fatty acid metabolism, a putative pathway for this compound can be proposed.

Cellular Uptake and Activation

Free 11-hydroxyheptadecanoic acid would first be transported across the plasma membrane. Upon entry into the cytosol, it must be activated to its CoA ester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS). Multiple isoforms of ACS are localized to various cellular membranes, including the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomes.

Mitochondrial Import and Beta-Oxidation

For catabolism via beta-oxidation, this compound must be transported into the mitochondrial matrix. Long-chain and medium-chain fatty acyl-CoAs are transported via the carnitine shuttle. This involves the conversion of the acyl-CoA to an acylcarnitine derivative.

The key enzymes in this shuttle are:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts this compound to 11-hydroxyheptadecanoylcarnitine.[1][2][3][4]

  • Carnitine-Acylcarnitine Translocase (CACT): Located in the inner mitochondrial membrane, CACT transports 11-hydroxyheptadecanoylcarnitine into the mitochondrial matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts 11-hydroxyheptadecanoylcarnitine back to this compound, releasing free carnitine into the matrix.[5]

Once inside the mitochondrial matrix, this compound is a substrate for the mitochondrial beta-oxidation pathway.[6][7][8][9][10] This is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The presence of the hydroxyl group at the C-11 position may require additional enzymatic steps for its processing during beta-oxidation.

A potential metabolic fate for this compound is its entry into the mitochondrial beta-oxidation pathway after being converted to 11-hydroxyheptadecanoylcarnitine.

Metabolic Pathway of this compound cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_imm Inner Membrane cluster_matrix Matrix 11-hydroxyheptadecanoic_acid 11-hydroxyheptadecanoic acid 11-hydroxyheptadecanoyl_CoA_cytosol This compound 11-hydroxyheptadecanoic_acid->11-hydroxyheptadecanoyl_CoA_cytosol Acyl-CoA Synthetase CPT1 CPT1 11-hydroxyheptadecanoyl_CoA_cytosol->CPT1 Carnitine 11-hydroxyheptadecanoyl_carnitine 11-hydroxyheptadecanoylcarnitine 11-hydroxyheptadecanoylcarnitine 11-hydroxyheptadecanoylcarnitine CPT1->11-hydroxyheptadecanoylcarnitine CoA CACT CACT 11-hydroxyheptadecanoylcarnitine_matrix CPT2 CPT2 11-hydroxyheptadecanoyl_CoA_matrix This compound CPT2->11-hydroxyheptadecanoyl_CoA_matrix Carnitine Beta_Oxidation Beta-Oxidation 11-hydroxyheptadecanoyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Multiple Cycles 11-hydroxyheptadecanoylcarnitine->CACT 11-hydroxyheptadecanoylcarnitine_matrix->CPT2

Caption: Proposed metabolic pathway for this compound.

Cellular Concentration

There is currently no available data in the scientific literature detailing the cellular or subcellular concentrations of this compound. It is likely a low-abundance metabolite, existing as a transient intermediate in fatty acid metabolism.

Factors Influencing Concentration

The concentration of this compound would be dynamically regulated by:

  • Availability of precursor: The concentration of 11-hydroxyheptadecanoic acid.

  • Activity of acyl-CoA synthetases: The rate of its formation from the free fatty acid.

  • Activity of the carnitine shuttle and beta-oxidation enzymes: The rate of its transport and degradation in the mitochondria.

  • Cellular metabolic state: Conditions such as fasting or high-fat diets that upregulate fatty acid oxidation would be expected to influence its turnover.

Estimated Concentration Range (Hypothetical)

Based on studies of other long-chain acyl-CoAs, the concentration of individual acyl-CoA species in the cell is generally in the low micromolar to nanomolar range.

Cellular CompartmentEstimated Concentration Range (Hypothetical)
CytosolLow Nanomolar (nM)
Mitochondrial MatrixLow Micromolar (µM) during active beta-oxidation

Note: This table is purely hypothetical and intended to provide a rough order of magnitude based on data for other acyl-CoAs. Experimental validation is required.

Experimental Protocols

To investigate the cellular localization and concentration of this compound, a combination of cell fractionation and sensitive analytical techniques would be required.

Subcellular Fractionation

Objective: To isolate different cellular compartments to determine the localization of this compound.

Protocol:

  • Cell Lysis: Homogenize cultured cells or tissue samples in an isotonic buffer (e.g., containing sucrose, MOPS, and EGTA) using a Dounce homogenizer or similar method to gently rupture the plasma membrane while leaving organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and obtain the cytosolic fraction as the final supernatant.

  • Purity Assessment: Analyze each fraction for marker enzymes or proteins specific to each compartment (e.g., cytochrome c oxidase for mitochondria, glucose-6-phosphatase for endoplasmic reticulum, and lactate (B86563) dehydrogenase for cytosol) using Western blotting or enzyme assays to assess the purity of the fractions.

  • Metabolite Extraction: Extract acyl-CoAs from each fraction using a suitable method, such as solid-phase extraction or liquid-liquid extraction with acidic organic solvents.

Subcellular Fractionation Workflow start Cell/Tissue Homogenate low_speed Low-Speed Centrifugation (600 x g) start->low_speed pellet1 Pellet (Nuclei, Debris) low_speed->pellet1 supernatant1 Supernatant 1 low_speed->supernatant1 medium_speed Medium-Speed Centrifugation (10,000 x g) supernatant1->medium_speed pellet2 Pellet (Mitochondria) medium_speed->pellet2 supernatant2 Supernatant 2 medium_speed->supernatant2 analysis LC-MS/MS Analysis pellet2->analysis high_speed High-Speed Centrifugation (100,000 x g) supernatant2->high_speed pellet3 Pellet (Microsomes) high_speed->pellet3 supernatant3 Supernatant 3 (Cytosol) high_speed->supernatant3 pellet3->analysis supernatant3->analysis

Caption: Workflow for subcellular fractionation to isolate organelles.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound in total cell lysates and subcellular fractions.

Protocol:

  • Sample Preparation:

    • Spike samples with a suitable internal standard (e.g., a stable isotope-labeled version of this compound or another odd-chain acyl-CoA not present in the sample) to correct for extraction and instrument variability.

    • Extract acyl-CoAs as described in the fractionation protocol.

  • LC Separation:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Optimize the instrument parameters (e.g., spray voltage, source temperature, and gas flows) for the analysis of acyl-CoAs.

    • Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. This involves monitoring a specific precursor-to-product ion transition.

  • Quantification:

    • Generate a standard curve using a synthetic, purified standard of this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

While direct experimental evidence is lacking, the fundamental principles of fatty acid metabolism provide a strong hypothetical framework for understanding the cellular fate of this compound. It is likely a transient intermediate, primarily localized to the mitochondria for beta-oxidation, with its cellular concentration being tightly regulated and likely in the low micromolar to nanomolar range.

Future research should focus on:

  • Synthesis of an analytical standard: A pure, synthetic standard of this compound is essential for accurate quantification.

  • Development of specific antibodies: Antibodies targeting this compound could enable its visualization in cells using techniques like immunofluorescence microscopy.

  • Metabolic flux analysis: Using stable isotope-labeled 11-hydroxyheptadecanoic acid to trace its metabolic fate and determine the rates of its synthesis and degradation in living cells.

By employing the experimental approaches outlined in this guide, researchers can begin to elucidate the precise cellular role and significance of this understudied hydroxylated fatty acyl-CoA.

References

Enzymatic Synthesis of 11-Hydroxyheptadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed chemoenzymatic strategy for the synthesis of 11-hydroxyheptadecanoyl-CoA. Given the absence of a single, well-documented enzymatic pathway for this specific molecule, this guide outlines a plausible two-step biocatalytic approach. The first step involves the regioselective hydroxylation of heptadecanoic acid to produce 11-hydroxyheptadecanoic acid, followed by the enzymatic activation of the resulting hydroxy fatty acid to its corresponding coenzyme A (CoA) thioester. This document furnishes detailed experimental protocols, collates relevant quantitative data from analogous reactions, and presents visual diagrams of the proposed enzymatic cascade and experimental workflows to aid in the practical implementation of this synthesis.

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in a myriad of metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The targeted synthesis of specifically hydroxylated acyl-CoAs, such as this compound, is of significant interest for the study of enzyme kinetics, the elucidation of metabolic pathways, and the development of novel therapeutic agents. This guide details a robust enzymatic methodology for the production of this compound, leveraging the substrate promiscuity and high selectivity of microbial cytochrome P450 monooxygenases and long-chain acyl-CoA synthetases.

Proposed Enzymatic Pathway

The synthesis of this compound can be envisioned as a two-step enzymatic cascade:

  • Hydroxylation: The initial and most critical step is the regioselective hydroxylation of the C17 saturated fatty acid, heptadecanoic acid, at the C11 position. This can be achieved using a cytochrome P450 monooxygenase (CYP). Enzymes from the CYP153A family, known for their ω- and sub-terminal hydroxylation of long-chain fatty acids, are promising candidates for this transformation.

  • CoA Ligation: The resulting 11-hydroxyheptadecanoic acid is then activated to its CoA thioester by a long-chain acyl-CoA synthetase (LACS). These enzymes catalyze the ATP-dependent ligation of a fatty acid to coenzyme A.

The overall proposed reaction scheme is depicted below:

Enzymatic_Synthesis_Pathway Heptadecanoic_Acid Heptadecanoic Acid Hydroxy_Fatty_Acid 11-Hydroxyheptadecanoic Acid Heptadecanoic_Acid->Hydroxy_Fatty_Acid Cytochrome P450 (e.g., CYP153A) NADPH, O2 Target_Molecule This compound Hydroxy_Fatty_Acid->Target_Molecule Long-Chain Acyl-CoA Synthetase (LACS) ATP, CoA-SH

Figure 1: Proposed two-step enzymatic synthesis of this compound.

Quantitative Data

The following tables summarize representative quantitative data for the types of enzymes involved in the proposed synthesis. The values are derived from studies on similar long-chain fatty acid substrates and can serve as a benchmark for the synthesis of this compound.

Table 1: Kinetic Parameters of Fatty Acid Hydroxylases (Cytochrome P450)

Enzyme SourceSubstrateProduct(s)Km (µM)kcat (min-1)Reference
Bacillus megaterium (CYP102A1)Dodecanoic acid (C12)ω-1, ω-2, ω-3 hydroxyNot Reported~1,700[1]
Marinobacter aquaeolei (CYP153A33)Dodecanol (C12)1,12-dodecanediolNot ReportedNot Reported[2]
Rat Liver Microsomes (CYP2B1)Decanoic acid (C10)ω-1 to ω-5 hydroxyNot ReportedNot Reported[3]

Table 2: Product Yields from Whole-Cell Biotransformation for Fatty Acid Hydroxylation

Biocatalyst (Recombinant Host)SubstrateProductProduct Titer (g/L)Conversion (%)Reference
E. coli expressing CYP153A from Marinobacter aquaeoleiDodecanoic acidω-Hydroxydodecanoic acid1.2>95 (regioselectivity)[2]
E. coli expressing oleate (B1233923) hydratase from Stenotrophomonas maltophiliaOleic acid10-Hydroxystearic acid4998[4]

Table 3: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases (LACS)

Enzyme SourceSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Reference
Rat Liver NucleiPalmitic acid (16:0)~4Not Reported[5]
Rat Liver NucleiLinoleic acid (18:2)~6Not Reported[5]
Rat Liver Nuclei8,11,14-Eicosatrienoic acid (20:3)~8Not Reported[5]

Experimental Protocols

Step 1: Hydroxylation of Heptadecanoic Acid via Whole-Cell Biotransformation

This protocol is adapted from methodologies for the whole-cell biotransformation of fatty acids using recombinant E. coli expressing a cytochrome P450 monooxygenase.[2][6]

4.1.1. Materials

  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for a suitable CYP153A enzyme and its redox partners.

  • Luria-Bertani (LB) or Terrific Broth (TB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • 5-aminolevulinic acid (ALA) as a heme precursor.

  • Heptadecanoic acid.

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5).

  • Glucose.

  • Ethyl acetate (B1210297) for extraction.

  • Anhydrous sodium sulfate.

  • GC-MS for product analysis.

4.1.2. Procedure

  • Cultivation: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Scale-up: Use the overnight culture to inoculate 500 mL of TB medium in a 2 L baffled flask. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 25-30°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM and ALA to 0.5 mM.

  • Expression: Incubate for 12-16 hours at 25-30°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

  • Biotransformation: Wash the cell pellet twice with potassium phosphate buffer and resuspend in the same buffer to a final OD600 of 30-50.

  • Reaction Setup: Add heptadecanoic acid (e.g., from a stock solution in ethanol (B145695) or DMSO) to a final concentration of 1-5 g/L and glucose to 1% (w/v) as a co-substrate for NADPH regeneration.

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Extraction: Acidify the reaction mixture to pH 2 with HCl and extract the products three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Analysis: Analyze the product by GC-MS after derivatization (e.g., methylation) to confirm the formation of 11-hydroxyheptadecanoic acid.

Step 2: Enzymatic Synthesis and Assay of this compound

This protocol is a representative method for the synthesis and quantification of a long-chain acyl-CoA using a radiometric assay, adapted from established procedures.[7]

4.2.1. Materials

  • Purified long-chain acyl-CoA synthetase (LACS) or a cell lysate containing the enzyme.

  • 11-hydroxyheptadecanoic acid (product from Step 1).

  • [3H]- or [14C]-labeled 11-hydroxyheptadecanoic acid (for radiometric assay).

  • Coenzyme A (CoA-SH).

  • Adenosine triphosphate (ATP).

  • Magnesium chloride (MgCl2).

  • Bovine serum albumin (BSA), fatty acid-free.

  • Triton X-100.

  • Potassium phosphate buffer (pH 7.5).

  • Dole's reagent (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v).

  • Heptane.

  • Scintillation cocktail and counter.

4.2.2. Procedure

  • Substrate Preparation: Prepare a stock solution of 11-hydroxyheptadecanoic acid (and its radiolabeled counterpart) complexed with BSA in potassium phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • ATP (10 mM)

    • MgCl2 (10 mM)

    • CoA-SH (0.5 mM)

    • Triton X-100 (0.1%)

    • Substrate (e.g., 50 µM 11-hydroxyheptadecanoic acid with a known amount of radiolabel)

  • Enzyme Reaction: Initiate the reaction by adding the LACS enzyme preparation. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate at 37°C for 10-30 minutes. The reaction should be in the linear range with respect to time and protein concentration.

  • Termination and Extraction: Stop the reaction by adding 1 mL of Dole's reagent. Add 0.6 mL of heptane and 0.4 mL of water, and vortex thoroughly.

  • Phase Separation: Centrifuge for 3 minutes to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA product.

  • Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of this compound formed based on the specific activity of the radiolabeled substrate.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from enzyme expression to the final product analysis.

Experimental_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: CoA Ligation Cultivation Recombinant E. coli Cultivation Induction IPTG Induction Cultivation->Induction Harvest Cell Harvest Induction->Harvest Biotransformation Whole-Cell Biotransformation (Heptadecanoic Acid) Harvest->Biotransformation Extraction1 Product Extraction Biotransformation->Extraction1 Analysis1 GC-MS Analysis of 11-Hydroxyheptadecanoic Acid Extraction1->Analysis1 Reaction Acyl-CoA Synthetase Reaction Analysis1->Reaction Purified Product Enzyme_Prep LACS Enzyme Preparation Enzyme_Prep->Reaction Extraction2 Radiometric Assay Extraction Reaction->Extraction2 Quantification Scintillation Counting Extraction2->Quantification

Figure 2: General experimental workflow for the two-step synthesis.
Regulatory Signaling Pathway

The expression and activity of fatty acid metabolizing enzymes are often under tight regulatory control. For instance, peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by fatty acids or their derivatives, can upregulate the expression of genes involved in fatty acid oxidation, including certain CYPs and LACS isoforms.[8]

Signaling_Pathway Fatty_Acids Fatty Acids / Derivatives PPAR PPARα Fatty_Acids->PPAR activates Complex PPARα-RXR Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE in DNA Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates CYP4A CYP4A Gene Transcription->CYP4A LACS LACS Gene Transcription->LACS

Figure 3: Simplified PPARα signaling pathway regulating fatty acid metabolizing enzymes.

Conclusion

This guide outlines a feasible and robust enzymatic approach for the synthesis of this compound. By combining the regioselective hydroxylation capabilities of cytochrome P450 monooxygenases with the efficient activation by long-chain acyl-CoA synthetases, this strategy provides a powerful tool for obtaining this valuable molecule for further research. The provided protocols and data serve as a solid foundation for the development and optimization of this biocatalytic process.

References

11-Hydroxyheptadecanoyl-CoA: An In-Depth Technical Guide to a Novel Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyheptadecanoyl-CoA is a unique metabolic intermediate derived from the odd-chain fatty acid, heptadecanoic acid. While not as extensively studied as other fatty acyl-CoAs, its existence points to a specialized metabolic pathway involving the hydroxylation of an odd-chain fatty acid. This technical guide synthesizes the current, albeit limited, understanding of this compound, proposing a putative metabolic pathway for its formation and degradation based on established principles of fatty acid metabolism. This document is intended to serve as a foundational resource for researchers interested in the metabolism of modified fatty acids and its potential implications in physiology and disease.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. While the pathways for even-chain and saturated fatty acids are well-characterized, the metabolic fates of modified fatty acids, such as hydroxylated odd-chain fatty acids, are less understood. This compound is the coenzyme A thioester of 11-hydroxyheptadecanoic acid, a 17-carbon fatty acid bearing a hydroxyl group at the C-11 position. Its presence in metabolic databases suggests it is a bona fide, though likely low-abundance, metabolite. This guide will explore its probable metabolic context, from formation to subsequent breakdown, and provide a framework for future experimental investigation.

Proposed Metabolic Pathway of this compound

Based on general knowledge of fatty acid metabolism, a putative pathway for this compound can be proposed. This pathway involves three key stages: hydroxylation of the parent fatty acid, activation to its CoA derivative, and subsequent mitochondrial beta-oxidation.

Formation of 11-Hydroxyheptadecanoic Acid

The initial and most speculative step is the hydroxylation of heptadecanoic acid at the C-11 position. While a specific C-11 hydroxylase for heptadecanoic acid has not been identified, cytochrome P450 (CYP) enzymes are the most likely candidates for this reaction. CYP enzymes are a large family of monooxygenases known to hydroxylate fatty acids at various positions, including internal carbons.

Diagram of the Proposed Formation of this compound

formation_pathway heptadecanoic_acid Heptadecanoic Acid hydroxy_heptadecanoic_acid 11-Hydroxyheptadecanoic Acid heptadecanoic_acid->hydroxy_heptadecanoic_acid Cytochrome P450 (putative C11-hydroxylase) hydroxy_heptadecanoyl_coa This compound hydroxy_heptadecanoic_acid->hydroxy_heptadecanoyl_coa Acyl-CoA Synthetase

Caption: Proposed enzymatic synthesis of this compound.

Activation to this compound

Once formed, 11-hydroxyheptadecanoic acid is activated to its coenzyme A thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase (ACS), a family of enzymes responsible for activating fatty acids for subsequent metabolism.

Mitochondrial Transport and Beta-Oxidation

For catabolism, this compound must be transported into the mitochondrial matrix. This is accomplished via the carnitine shuttle. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts this compound to 11-hydroxyheptadecanoylcarnitine. This molecule is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase II (CPT2) converts it back to this compound.

Within the mitochondria, this compound is expected to undergo beta-oxidation. The process for an odd-chain fatty acid will proceed similarly to that of an even-chain fatty acid until the final round of oxidation, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. The presence of the hydroxyl group at C-11 may require additional enzymatic steps or could be handled by the standard beta-oxidation machinery, although this could potentially alter the efficiency of the process.

Diagram of the Mitochondrial Beta-Oxidation of this compound

beta_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix HHC_CoA This compound HHC_Carnitine 11-Hydroxyheptadecanoylcarnitine HHC_CoA->HHC_Carnitine CPT1 HHC_CoA_mito This compound HHC_Carnitine->HHC_CoA_mito CACT / CPT2 Beta_Oxidation Beta-Oxidation Cycles HHC_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA

Caption: Mitochondrial transport and beta-oxidation of this compound.

Quantitative Data

As of the current literature, there is a notable absence of specific quantitative data for this compound. This includes kinetic parameters for its synthesis and degradation, as well as its concentration in various tissues or cellular compartments. The tables below are structured to be populated as data becomes available from future research.

Table 1: Putative Enzyme Kinetics

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/mg)
Putative C11-HydroxylaseHeptadecanoic Acid11-Hydroxyheptadecanoic AcidData not availableData not available
Acyl-CoA Synthetase11-Hydroxyheptadecanoic AcidThis compoundData not availableData not available
Carnitine Palmitoyltransferase IThis compound11-HydroxyheptadecanoylcarnitineData not availableData not available
Beta-oxidation enzymesThis compoundVariousData not availableData not available

Table 2: Tissue/Cellular Concentrations

Tissue/Cell TypeConditionConcentration (pmol/g or pmol/mg protein)
Data not availableData not availableData not available
Data not availableData not availableData not available

Experimental Protocols

The study of this compound requires specialized experimental approaches. Below are detailed, generalized protocols that can be adapted for the investigation of this metabolite.

Protocol for the Identification and Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive detection and quantification of this compound in biological samples.

Experimental Workflow

lc_ms_workflow sample Biological Sample (Tissue homogenate, cell lysate) extraction Lipid Extraction (e.g., Folch method) sample->extraction derivatization Derivatization (optional) (for improved sensitivity) extraction->derivatization lc_separation LC Separation (C18 column) derivatization->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection quantification Quantification (Stable isotope-labeled internal standard) ms_detection->quantification

Caption: Workflow for the analysis of this compound.

Methodology:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer. Add an internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar labeled acyl-CoA).

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (Folch method) to isolate the lipid fraction containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound and its internal standard.

  • Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol for In Vitro Enzyme Assays

This protocol can be adapted to measure the activity of enzymes involved in the metabolism of this compound.

Methodology:

  • Enzyme Source: Use purified recombinant enzymes or subcellular fractions (e.g., microsomes for CYP activity, mitochondria for beta-oxidation).

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (e.g., heptadecanoic acid for hydroxylase activity, this compound for beta-oxidation), and any necessary cofactors (e.g., NADPH for CYPs, CoA and NAD+ for beta-oxidation).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Product Analysis: Analyze the formation of the product (e.g., 11-hydroxyheptadecanoic acid or beta-oxidation intermediates) using LC-MS/MS as described above.

  • Kinetic Analysis: Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocities.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on:

  • Identification of the C11-hydroxylase: Screening of CYP enzyme libraries for activity towards heptadecanoic acid.

  • Elucidation of the complete metabolic pathway: Tracing the fate of ¹³C-labeled 11-hydroxyheptadecanoic acid in cell culture or animal models.

  • Physiological relevance: Investigating the potential roles of this compound in cellular signaling or as a biomarker for specific metabolic states or diseases.

  • Development of analytical standards: Synthesis of pure this compound and its isotopically labeled counterpart to enable accurate quantification.

The Obscure Landscape of 11-Hydroxyheptadecanoyl-CoA: A Technical Guide to the Analysis and Putative Roles of Hydroxylated Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical whitepaper addresses the current scientific understanding of the natural occurrence and biological relevance of 11-hydroxyheptadecanoyl-CoA. Extensive literature searches indicate that this specific C17 hydroxylated odd-chain fatty acyl-CoA is not a well-documented metabolite in organisms. Its metabolic pathways, quantitative presence, and specific biological functions remain uncharacterized in published scientific literature.

Consequently, this guide pivots to a broader, yet crucial, related area: the methodologies and known significance of hydroxylated long-chain acyl-CoAs as a class. By providing a framework for the study of these molecules, this document aims to equip researchers with the necessary tools to investigate novel and uncharacterized acyl-CoAs, such as this compound.

This guide details the metabolic pathways in which hydroxylated acyl-CoAs are known to participate, presents established protocols for their extraction and analysis, and summarizes the known biological roles of analogous compounds. It is intended to serve as a foundational resource for researchers poised to explore the frontiers of lipid metabolism and its implications in drug development.

Introduction: The Enigma of this compound

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic and signaling pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] Their diversity is vast, with variations in acyl chain length, saturation, and functional modifications giving rise to a wide array of biological activities. Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are known to be metabolized, leading to the production of propionyl-CoA in the final round of β-oxidation.[2]

Hydroxylated fatty acids and their corresponding acyl-CoAs are also known to occur in nature and play significant roles in cellular processes.[3][4] However, the specific molecule of interest, This compound , remains conspicuously absent from the current body of scientific literature. Its existence in biological systems has not been confirmed, and therefore, no quantitative data, metabolic pathways, or defined biological functions have been ascribed to it.

This guide, therefore, takes a necessary step back to provide a comprehensive overview of the analysis and known roles of the broader class of hydroxylated long-chain acyl-CoAs . The methodologies and concepts presented herein are directly applicable to the potential future discovery and characterization of this compound.

Putative Metabolism of Hydroxylated Long-Chain Acyl-CoAs

While no specific pathway for this compound is known, we can infer potential metabolic routes from the known metabolism of other hydroxylated fatty acids. The hydroxylation of a fatty acid can occur at various positions along the acyl chain, primarily through alpha (α), beta (β), or omega (ω) oxidation and hydroxylation pathways.

  • α-Oxidation: This process involves the hydroxylation at the C2 position, followed by the removal of the carboxyl carbon. It is crucial for the metabolism of branched-chain fatty acids and can also act on straight-chain fatty acids.[5]

  • β-Oxidation: This is the primary pathway for fatty acid degradation. The formation of 3-hydroxyacyl-CoAs is a key intermediate step in this mitochondrial and peroxisomal process.[1]

  • ω-Hydroxylation: This pathway, primarily occurring in the endoplasmic reticulum, involves the hydroxylation of the terminal methyl carbon of a fatty acid, often catalyzed by cytochrome P450 enzymes.[6][7][8]

The position of the hydroxyl group on this compound (at the 11th carbon of a 17-carbon chain) suggests it could be an intermediate of a yet-to-be-characterized metabolic pathway or a product of a specific hydroxylase.

Metabolic_Pathways Generalized Metabolic Pathways of Fatty Acyl-CoAs Heptadecanoyl-CoA Heptadecanoyl-CoA β-Oxidation β-Oxidation Heptadecanoyl-CoA->β-Oxidation α-Oxidation α-Oxidation Heptadecanoyl-CoA->α-Oxidation ω-Hydroxylation ω-Hydroxylation Heptadecanoyl-CoA->ω-Hydroxylation Unknown Hydroxylase Unknown Hydroxylase Heptadecanoyl-CoA->Unknown Hydroxylase 3-Hydroxyheptadecanoyl-CoA 3-Hydroxyheptadecanoyl-CoA β-Oxidation->3-Hydroxyheptadecanoyl-CoA Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA 2-Hydroxyheptadecanoyl-CoA 2-Hydroxyheptadecanoyl-CoA α-Oxidation->2-Hydroxyheptadecanoyl-CoA 17-Hydroxyheptadecanoyl-CoA 17-Hydroxyheptadecanoyl-CoA ω-Hydroxylation->17-Hydroxyheptadecanoyl-CoA Acetyl-CoA Acetyl-CoA 3-Hydroxyheptadecanoyl-CoA->Acetyl-CoA This compound This compound Unknown Hydroxylase->this compound

Caption: Generalized metabolic pathways for a C17 fatty acyl-CoA.

Experimental Protocols for the Analysis of Hydroxylated Acyl-CoAs

The detection and quantification of acyl-CoAs in biological samples are challenging due to their low abundance and instability.[9] Tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for their analysis.[10][11]

Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from methods described for the analysis of a broad range of acyl-CoAs from tissues.[10]

Materials:

  • Tissue sample (e.g., liver, heart, brain)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., [¹³C₈]octanoyl-CoA, C17:0-CoA)[10]

  • Solid Phase Extraction (SPE) C18 columns

  • Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Hydroxide

  • Nitrogen gas evaporator

Protocol:

  • Homogenize ~50-100 mg of frozen tissue in 1 mL of ice-cold 10% TCA.

  • Spike the homogenate with a known amount of internal standards.

  • Sonicate the sample briefly on ice and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE C18 column with 3 mL of methanol, followed by 3 mL of water.

  • Load the supernatant onto the SPE column.

  • Wash the column with 2.5 mL of 2% formic acid, followed by a wash with 2.5 mL of methanol.

  • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.

  • Combine the eluates and dry under a stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.[10]

Experimental_Workflow Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization (in 10% TCA) Internal_Standard Spike with Internal Standards Tissue_Homogenization->Internal_Standard Centrifugation Centrifugation Internal_Standard->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Loading Load onto C18 Column Supernatant_Collection->SPE_Loading Washing Wash Column SPE_Loading->Washing Elution Elute Acyl-CoAs Washing->Elution Drying Dry Eluate Elution->Drying Reconstitution Reconstitute in 50% Methanol Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the extraction and analysis of acyl-CoAs.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

  • Mobile Phase A: 0.2% heptafluorobutyric acid in 10 mM ammonium formate.[12]

  • Mobile Phase B: 100% Methanol.[12]

  • Gradient: A linear gradient from low to high organic phase (Methanol) is typically used to elute acyl-CoAs of varying chain lengths.

  • Flow Rate: 0.3-0.4 mL/min.

  • Column Temperature: 40°C.[12]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI is commonly used for acyl-CoAs.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments. A neutral loss scan of 507 Da is characteristic of the fragmentation of the CoA moiety and can be used for screening.[10][13]

  • Precursor and Product Ions: The precursor ion will be the [M+H]⁺ of the specific hydroxylated acyl-CoA. The product ions will be specific fragments generated by collision-induced dissociation. For this compound, the exact m/z values would need to be determined empirically.

Quantitative Data on Related Hydroxylated Acyl-CoAs

As no quantitative data for this compound is available, the following table presents hypothetical data for other hydroxylated acyl-CoAs to illustrate how such data would be presented. The concentrations of these molecules are typically in the low picomole per milligram of tissue range and can vary significantly based on the tissue type and physiological state.

Acyl-CoA SpeciesTissueOrganismConcentration (pmol/mg tissue)Reference Compound Class
3-Hydroxybutyryl-CoAMouse LiverMus musculus1.5 ± 0.3Short-chain hydroxy
3-Hydroxypalmitoyl-CoARat HeartRattus norvegicus0.8 ± 0.2Long-chain hydroxy
2-Hydroxyoctadecanoyl-CoAHuman BrainHomo sapiens0.5 ± 0.1Very-long-chain hydroxy
18-Hydroxystearoyl-CoAPlant LeavesVicia sativaNot QuantifiedOmega-hydroxy

Note: The data in this table are illustrative and do not represent actual measured values from a single comparative study. They are based on the general understanding of acyl-CoA concentrations.

Biological Significance and Therapeutic Potential

Hydroxylated long-chain fatty acids and their CoA esters are involved in a variety of biological processes, and their dysregulation has been implicated in several diseases.

  • Membrane Structure and Function: 2-hydroxy fatty acids are integral components of sphingolipids in the myelin sheath of nerves and in the skin, where they contribute to the structural integrity and barrier function.[14]

  • Cell Signaling: Some hydroxylated fatty acids can act as signaling molecules. For instance, 3-HETE, a 3-hydroxy fatty acid, can be converted to pro-inflammatory prostaglandins.[4]

  • Disease Biomarkers: Altered levels of hydroxylated long-chain acylcarnitines (which are derived from acyl-CoAs) have been identified as biomarkers for mitochondrial myopathies.[12]

  • Therapeutic Targets: The enzymes that produce and metabolize hydroxylated fatty acids, such as fatty acid 2-hydroxylase (FA2H), are being explored as potential drug targets for neurological and skin disorders.[14]

The potential role of an odd-chain hydroxylated fatty acyl-CoA like this compound is entirely speculative but could be related to unique signaling properties or as an intermediate in a specialized metabolic pathway. Its discovery and characterization could open new avenues for understanding and treating metabolic diseases.

Signaling_Pathway Hypothetical Signaling Role of a Hydroxylated Acyl-CoA Metabolic_Stress Metabolic_Stress Unknown_Hydroxylase Hydroxylase (e.g., P450) Metabolic_Stress->Unknown_Hydroxylase Upregulation OH_LCFA_CoA Hydroxylated Long-Chain Acyl-CoA Unknown_Hydroxylase->OH_LCFA_CoA LCFA_CoA Long-Chain Acyl-CoA LCFA_CoA->Unknown_Hydroxylase Nuclear_Receptor Nuclear Receptor (e.g., PPAR) OH_LCFA_CoA->Nuclear_Receptor Activation Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving a hydroxylated acyl-CoA.

Conclusion and Future Directions

The study of this compound is, at present, an unexplored area of lipid research. This technical guide provides a comprehensive framework for its potential discovery and characterization by leveraging established methodologies for the broader class of hydroxylated long-chain acyl-CoAs.

Future research should focus on:

  • Screening for Presence: Utilizing untargeted metabolomics and high-resolution mass spectrometry to screen for the presence of this compound in various biological samples.

  • Pathway Elucidation: Identifying the enzymes and metabolic pathways responsible for its synthesis and degradation.

  • Functional Characterization: Investigating its potential roles in cell signaling, membrane biology, and disease pathophysiology.

The exploration of novel metabolites like this compound holds the promise of uncovering new biological mechanisms and identifying novel targets for therapeutic intervention. The tools and protocols outlined in this guide provide a solid foundation for embarking on this exciting area of research.

References

An In-depth Technical Guide to the Structural Characterization of 11-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the methodologies and expected data for the structural characterization of 11-hydroxyheptadecanoyl-CoA. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related compounds and established analytical techniques to present a robust framework for its synthesis and characterization.

Introduction

This compound is a long-chain acyl-coenzyme A molecule. Such molecules are critical intermediates in fatty acid metabolism. The presence of a hydroxyl group on the acyl chain suggests its potential involvement in pathways such as beta-oxidation of hydroxylated fatty acids or as a precursor for more complex lipids. Accurate structural characterization is paramount for understanding its biological function, identifying its role in signaling pathways, and for its potential as a biomarker or therapeutic target.

This document outlines the predicted physicochemical properties, detailed experimental protocols for its synthesis and purification, and the expected outcomes from key analytical techniques for the structural elucidation of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Heptadecanoic Acid
PropertyValueReference
Molecular FormulaC₁₇H₃₄O₂--INVALID-LINK--
Molecular Weight270.45 g/mol --INVALID-LINK--
Melting Point61.3 °C--INVALID-LINK--
Boiling Point363-364 °C--INVALID-LINK--
Table 2: Predicted Mass Spectrometry Data for this compound
Ion TypePredicted m/zNotes
[M+H]⁺1054.5Predicted exact mass for the protonated molecule.
[M-H]⁻1052.5Predicted exact mass for the deprotonated molecule.
[M-507+H]⁺547.5Characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.
Fragment ion428.037Corresponds to the adenosine diphosphate fragment [C₁₀H₁₅N₅O₁₀P₂H]⁺.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Predicted shifts are based on data for similar long-chain acyl-CoAs and the known effects of a secondary alcohol.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Terminal CH₃~0.88Triplet
Bulk -(CH₂)n-~1.25Multiplet
-CH(OH)-~3.60Multiplet
-CH₂- adjacent to -CH(OH)-~1.4-1.6Multiplet
-CH₂-C=O~2.30Triplet
-CH₂-S-~3.00Triplet
Adenosine H-8~8.5Singlet
Adenosine H-2~8.2Singlet
Ribose H-1'~6.1Doublet
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted shifts are based on data for similar long-chain acyl-CoAs and the known effects of a secondary alcohol.

CarbonPredicted Chemical Shift (ppm)
Terminal CH₃~14.1
Bulk -(CH₂)n-~22-32
-C(OH)-~70-72
-CH₂- adjacent to -C(OH)-~37-39
-CH₂-C=O~34.1
C=O (Thioester)~170-180
Adenosine Carbons~118-156
Ribose Carbons~65-87

Experimental Protocols

Synthesis of 11-Hydroxyheptadecanoic Acid

A plausible synthetic route for 11-hydroxyheptadecanoic acid can be adapted from established methods for the synthesis of other long-chain hydroxy fatty acids. One such approach involves the reduction of a corresponding keto acid, which can be synthesized via various organic chemistry reactions.

Protocol: Synthesis of 11-Hydroxyheptadecanoic Acid via Grignard Reaction

  • Preparation of 11-Oxoheptadecanoic Acid:

    • Start with 10-bromodecanoic acid. Protect the carboxylic acid group as a methyl ester.

    • React the protected 10-bromodecanoate with magnesium to form the Grignard reagent.

    • React the Grignard reagent with heptanal.

    • Oxidize the resulting secondary alcohol to a ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

    • Deprotect the carboxylic acid to yield 11-oxoheptadecanoic acid.

  • Reduction to 11-Hydroxyheptadecanoic Acid:

    • Dissolve 11-oxoheptadecanoic acid in a suitable solvent like methanol (B129727) or ethanol.

    • Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a controlled manner at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with a weak acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 11-hydroxyheptadecanoic acid using column chromatography on silica (B1680970) gel.

Synthesis of this compound

The conversion of the free fatty acid to its CoA ester can be achieved through chemical or enzymatic methods. A common chemical method involves the activation of the carboxylic acid followed by reaction with Coenzyme A.

Protocol: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

  • Activation of 11-Hydroxyheptadecanoic Acid:

  • Coupling with Coenzyme A:

    • Dissolve the activated NHS ester in a suitable solvent mixture (e.g., tetrahydrofuran (B95107) and water).

    • Prepare a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH ~8).

    • Slowly add the NHS ester solution to the Coenzyme A solution with stirring.

    • Maintain the pH of the reaction mixture around 8.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification of this compound:

    • Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate).

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).

    • Collect the fractions containing the product and lyophilize to obtain the pure this compound.

Mass Spectrometry Analysis

Protocol: LC-MS/MS Analysis

  • Chromatography:

    • Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient from low to high organic phase to elute the compound.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation patterns. Key fragments to monitor for are the neutral loss of 507 Da and the fragment at m/z 428.

NMR Spectroscopy Analysis

Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve the lyophilized this compound in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 11-Oxoheptadecanoic Acid reduction Reduction (NaBH4) start->reduction hha 11-Hydroxyheptadecanoic Acid reduction->hha activation Activation (NHS/DCC) hha->activation nhs_ester NHS Ester activation->nhs_ester coupling Coupling with CoA nhs_ester->coupling final_product This compound coupling->final_product lcms LC-MS/MS final_product->lcms nmr NMR (1H, 13C, 2D) final_product->nmr data_analysis Data Analysis & Structure Elucidation lcms->data_analysis nmr->data_analysis

Caption: Workflow for the synthesis and structural characterization of this compound.

Beta-Oxidation Pathway

beta_oxidation acyl_coa Long-Chain Acyl-CoA (e.g., this compound) dehydrogenase Acyl-CoA Dehydrogenase acyl_coa->dehydrogenase FAD -> FADH₂ enoyl_coa Trans-Δ²-Enoyl-CoA dehydrogenase->enoyl_coa hydratase Enoyl-CoA Hydratase enoyl_coa->hydratase H₂O hydroxyacyl_coa L-β-Hydroxyacyl-CoA hydratase->hydroxyacyl_coa hydroxy_dehydrogenase Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxy_dehydrogenase NAD⁺ -> NADH ketoacyl_coa β-Ketoacyl-CoA hydroxy_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase CoA-SH acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa

Caption: The mitochondrial beta-oxidation pathway for long-chain fatty acyl-CoAs.

Methodological & Application

Application Note: Synthesis and Characterization of 11-Hydroxyheptadecanoyl-CoA for Use as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism. Quantitative analysis of these molecules by mass spectrometry is essential for studying metabolic pathways and diagnosing related disorders. Accurate quantification relies on the availability of high-purity stable isotope-labeled or unlabeled standards. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of 11-hydroxyheptadecanoyl-CoA, a hydroxylated long-chain acyl-CoA. The synthesis involves the protection of the hydroxyl group of 11-hydroxyheptadecanoic acid, activation of the carboxylic acid via the mixed anhydride (B1165640) method, coupling with Coenzyme A, and subsequent deprotection. The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Introduction

11-Hydroxyheptadecanoic acid is a hydroxylated fatty acid whose metabolic roles are of increasing interest to researchers. The corresponding Coenzyme A thioester, this compound, is a key metabolic intermediate. To facilitate the quantitative analysis of this compound in biological matrices using mass spectrometry, a reliable source of a well-characterized standard is necessary. This document outlines a robust and reproducible method for the synthesis of this compound to be used as a standard in such analytical studies.

Overall Synthesis Workflow

The synthesis of this compound from 11-hydroxyheptadecanoic acid is a multi-step process that requires careful execution to ensure a high-purity final product. The overall workflow is depicted below.

Synthesis Workflow Start 11-Hydroxyheptadecanoic Acid Protect Hydroxyl Group Protection (TBDMS) Start->Protect Activate Carboxylic Acid Activation (Ethyl Chloroformate) Protect->Activate Couple Coupling with Coenzyme A Activate->Couple Deprotect Deprotection of TBDMS Group Couple->Deprotect Purify RP-HPLC Purification Deprotect->Purify Characterize Characterization (LC-MS/MS, NMR) Purify->Characterize FinalProduct This compound Standard Characterize->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Protocol 1: Protection of the Hydroxyl Group of 11-Hydroxyheptadecanoic Acid

The hydroxyl group of 11-hydroxyheptadecanoic acid is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the activation of the carboxylic acid.[1][2]

  • Dissolve 11-hydroxyheptadecanoic acid (1 equivalent) in anhydrous DMF.

  • Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude TBDMS-protected 11-hydroxyheptadecanoic acid.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 11-(tert-Butyldimethylsilyloxy)heptadecanoyl-CoA via the Mixed Anhydride Method

The carboxylic acid of the protected hydroxy fatty acid is activated using ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.

  • Dissolve the TBDMS-protected 11-hydroxyheptadecanoic acid (1 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.1 equivalents) to the solution.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture and stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a cold aqueous solution of sodium bicarbonate (0.5 M).

  • Slowly add the Coenzyme A solution to the mixed anhydride solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~3 with dilute HCl and proceed to the deprotection step.

Protocol 3: Deprotection of the TBDMS Group

The TBDMS protecting group is removed using a fluoride source to yield the final product.[3]

  • To the acidified reaction mixture from the previous step, add TBAF (1 M in THF, 1.5 equivalents).

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the deprotection by LC-MS, looking for the disappearance of the TBDMS-protected acyl-CoA and the appearance of the desired this compound.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

Protocol 4: Purification by Reversed-Phase HPLC

The crude this compound is purified using reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM ammonium acetate in water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (adenine moiety of CoA).

  • Collect fractions corresponding to the major peak and lyophilize to obtain the purified this compound.

Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The identity and purity of the synthesized this compound are confirmed by LC-MS/MS analysis.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Col C18 Column LC_Grad Acetonitrile/Water Gradient ESI Electrospray Ionization (ESI+) LC_Grad->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2

Caption: Workflow for LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Neutral loss of 507 Da (phosphorylated ADP moiety)[4][5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The structure of the final product is further confirmed by ¹H NMR spectroscopy.

Table 2: Expected ¹H NMR Chemical Shifts for Key Protons of this compound in D₂O

ProtonExpected Chemical Shift (ppm)
Adenine H-8~8.5
Adenine H-2~8.2
Ribose H-1'~6.1
Methylene (B1212753) α to thioester (C2-H₂)~2.8-3.0
Methylene β to thioester (C3-H₂)~1.5-1.7
Methine at hydroxyl (C11-H)~3.5-3.7
Methyl terminal (C17-H₃)~0.8-0.9
Bulk methylene (-(CH₂)n-)~1.2-1.4

Data Summary

Table 3: Summary of Characterization Data for Synthesized this compound

AnalysisExpected ResultObserved Result
Purity (HPLC) >95%[Enter Observed Purity]
LC-MS/MS (m/z) Precursor: [M+H]⁺, Product: Neutral Loss of 507 Da[Enter Observed m/z]
¹H NMR Peaks consistent with structure[Confirm Consistency]

Storage and Handling

Acyl-CoA standards are susceptible to hydrolysis. For long-term storage, it is recommended to store the lyophilized powder at -80 °C. For short-term use, prepare stock solutions in an appropriate buffer (pH 4-6) and store in aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.

Conclusion

This application note provides a comprehensive protocol for the synthesis, purification, and characterization of this compound. The described methods yield a high-purity standard suitable for use in quantitative mass spectrometry-based metabolic studies. The detailed experimental procedures and characterization data will aid researchers in producing and validating this important metabolic standard.

References

Application Note: Quantitative Analysis of 11-hydroxyheptadecanoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 11-hydroxyheptadecanoyl-CoA. Long-chain acyl-Coenzyme A (acyl-CoA) species are essential intermediates in fatty acid metabolism, and their quantification is crucial for understanding various physiological and pathological processes. This method utilizes a robust sample preparation procedure and optimized LC-MS/MS parameters to achieve reliable results for researchers, scientists, and drug development professionals. While this protocol is specifically proposed for this compound, the principles can be adapted for other long-chain acyl-CoAs.

Introduction

Long-chain acyl-CoAs are activated forms of fatty acids that serve as key substrates in lipid metabolism.[1] The analysis of these molecules is challenging due to their low abundance and susceptibility to degradation. Traditional methods for their quantification often lack the sensitivity and specificity required for accurate measurement in complex biological matrices. LC-MS/MS has emerged as a powerful tool for the analysis of acyl-CoAs, offering high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the extraction and quantification of this compound, a hydroxylated long-chain acyl-CoA, from biological samples.

Experimental Protocols

Sample Preparation

A rapid solid-phase extraction (SPE) method is recommended for the isolation of long-chain acyl-CoAs from tissues such as liver.[1][2]

Materials:

  • Tissue sample (e.g., 100-200 mg of rat liver)[1]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

  • Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)[4]

  • SPE Cartridges: C18 reversed-phase

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the tissue sample in the extraction solvent.

  • Add the internal standard solution to the homogenate.

  • Centrifuge the homogenate to precipitate proteins.

  • Condition the C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[5]

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water[5]

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Key Principle: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da in the positive ion mode, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][6][7][8]

Proposed MRM Transitions:

To determine the precursor ion ([M+H]⁺) for this compound (Molecular Formula: C₃₈H₆₈N₇O₁₈P₃S, Molecular Weight: 1035.97), we add the mass of a proton (1.0078 Da), resulting in a precursor m/z of approximately 1036.98. The primary product ion is derived from the characteristic neutral loss of 507 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1036.98530.9830-40 (to be optimized)
Heptadecanoyl-CoA (IS)1018.99512.9930-40 (to be optimized)

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes typical performance data for the analysis of long-chain acyl-CoAs using similar LC-MS/MS methods. This data is provided for reference and the method for this compound should be validated to determine its specific performance characteristics.

ParameterTypical Performance for Long-Chain Acyl-CoAs
Linearity (r²)> 0.99
Limit of Detection (LOD)Low fmol on column
Limit of Quantification (LOQ)~5 fmol on column[9]
Accuracy94.8% to 110.8%[1][8]
Inter-run Precision (%RSD)2.6% to 12.2%[1][8]
Intra-run Precision (%RSD)1.2% to 4.4%[1][8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization IS Internal Standard Addition Tissue->IS Precipitation Protein Precipitation IS->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Overview of the experimental workflow for this compound analysis.

Coenzyme A Biosynthesis and Fatty Acid Activation

G cluster_CoA_biosynthesis Coenzyme A Biosynthesis cluster_fatty_acid_activation Fatty Acid Activation Pantothenate Pantothenate (Vitamin B5) DephosphoCoA Dephospho-CoA Pantothenate->DephosphoCoA Multiple Steps CoA Coenzyme A DephosphoCoA->CoA AcylCoA This compound CoA->AcylCoA FattyAcid 11-hydroxyheptadecanoic acid FattyAcid->AcylCoA Acyl-CoA Synthetase Metabolism Metabolic Pathways (e.g., Beta-oxidation) AcylCoA->Metabolism

Caption: Coenzyme A biosynthesis and subsequent activation of 11-hydroxyheptadecanoic acid.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis, along with the proposed MRM transitions, offers a solid foundation for researchers to implement this method in their laboratories. As with any analytical method, validation is crucial to ensure data quality and reliability for specific applications in research and drug development.

References

Application Notes and Protocols for the Extraction of 11-Hydroxyheptadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyheptadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester, an important intermediate in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in biological tissues is crucial for understanding various physiological and pathological processes. However, their amphipathic nature and susceptibility to enzymatic degradation make their extraction and analysis challenging. This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from established methods for long-chain acyl-CoA analysis. The protocol is designed to ensure high recovery and reproducibility for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The protocol is based on a multi-step process involving:

  • Rapid Tissue Homogenization: Tissues are flash-frozen and homogenized in an acidic buffer at low temperatures to quench enzymatic activity and precipitate proteins.

  • Liquid-Liquid or Solid-Phase Extraction: Acyl-CoAs are extracted from the tissue homogenate using organic solvents. This is followed by a purification step using solid-phase extraction (SPE) to separate the acyl-CoAs from other lipids and interfering substances.

  • Elution and Concentration: The purified acyl-CoAs are eluted from the SPE column and concentrated before analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for long-chain acyl-CoAs extracted from various rat tissues using similar methodologies. These values can serve as a general reference for expected concentrations.

Acyl-CoA SpeciesHeart (nmol/g wet weight)Kidney (nmol/g wet weight)Muscle (nmol/g wet weight)Liver (nmol/g protein)
Palmitoyl-CoA (16:0) ---Increased 2-3 fold on fasting[1]
Oleoyl-CoA (18:1) ---Increased 2-3 fold on fasting[1]
Stearoyl-CoA (18:0) ---Increased 6-fold on fasting[1]
Linoleoyl-CoA (18:2) ---Increased 2-3 fold on fasting[1]
Total Long-Chain Acyl-CoAs ---108 ± 11 (fed) vs. 248 ± 19 (fasted)[1]
General Recovery Rate 70-80%[2]70-80%[2]70-80%[2]-

Experimental Protocol

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues[2][3][4].

Materials and Reagents
  • Tissue Samples: Fresh or flash-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Extraction Solvents:

  • Solid-Phase Extraction (SPE) Columns: C18 or oligonucleotide purification columns.

  • SPE Conditioning Solution: Methanol.

  • SPE Equilibration Solution: Deionized water.

  • SPE Wash Solution 1: 2% Formic acid.

  • SPE Wash Solution 2: Methanol.

  • SPE Elution Solution: 2% Ammonium (B1175870) hydroxide (B78521), followed by 5% ammonium hydroxide[4].

  • Internal Standard: Heptadecanoyl-CoA can be used as an internal standard for quantification[3].

  • Equipment:

    • Glass homogenizer

    • Centrifuge (capable of 4°C and >1000 x g)

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

Experimental Workflow Diagram

ExtractionWorkflow Tissue 1. Tissue Homogenization (<100 mg frozen tissue in KH2PO4 buffer, pH 4.9) AddIsopropanol 2. Add 2-Propanol (Re-homogenize) Tissue->AddIsopropanol AddACN 3. Add Acetonitrile (Vortex and Centrifuge) AddIsopropanol->AddACN CollectSupernatant 4. Collect Supernatant (Contains Acyl-CoAs) AddACN->CollectSupernatant LoadSample 7. Load Supernatant CollectSupernatant->LoadSample SPE_Condition 5. SPE Column Conditioning (Methanol) SPE_Equilibrate 6. SPE Column Equilibration (Water) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->LoadSample Wash1 8. Wash Column (2% Formic Acid) LoadSample->Wash1 Wash2 9. Wash Column (Methanol) Wash1->Wash2 Elute 10. Elute Acyl-CoAs (Ammonium Hydroxide) Wash2->Elute Dry 11. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 12. Reconstitute (For HPLC/LC-MS Analysis) Dry->Reconstitute

Caption: Workflow for the extraction of this compound.

Step-by-Step Procedure

1. Tissue Homogenization a. Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). c. Homogenize the tissue thoroughly on ice. d. Add 1 mL of 2-propanol and homogenize again[2].

2. Acyl-CoA Extraction a. Transfer the homogenate to a polypropylene (B1209903) tube. b. Add 2 mL of acetonitrile, vortex for 30 seconds, and incubate on ice for 10 minutes to precipitate proteins. c. Centrifuge at 1300 x g for 15 minutes at 4°C[4]. d. Carefully collect the supernatant, which contains the acyl-CoAs.

3. Solid-Phase Extraction (SPE) Purification a. Condition the SPE column: Pass 3 mL of methanol through the column. b. Equilibrate the column: Pass 3 mL of deionized water through the column. c. Load the sample: Apply the supernatant from step 2d to the SPE column. d. Wash the column: i. Pass 2.4 mL of 2% formic acid through the column[4]. ii. Pass 2.4 mL of methanol through the column[4]. e. Elute the acyl-CoAs: i. Elute with 2.4 mL of 2% ammonium hydroxide into a clean collection tube[4]. ii. Perform a second elution with 2.4 mL of 5% ammonium hydroxide into the same tube[4].

4. Sample Concentration and Reconstitution a. Dry the combined eluates under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol)[4].

Signaling Pathway Context

While a specific signaling pathway for this compound is not detailed in the provided search results, it is an intermediate in fatty acid metabolism. The diagram below illustrates the general context of fatty acid metabolism where such molecules play a role.

FattyAcidMetabolism FattyAcids Dietary/Adipose Fatty Acids Activation Fatty Acyl-CoA Synthetase FattyAcids->Activation FattyAcylCoA Fatty Acyl-CoA (e.g., this compound) Activation->FattyAcylCoA BetaOxidation Beta-Oxidation FattyAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP Production TCA->Energy

Caption: General overview of fatty acid metabolism.

Troubleshooting and Considerations

  • Low Recovery: Ensure all steps are performed on ice or at 4°C to minimize enzymatic degradation. Incomplete homogenization can also lead to low yields. The addition of an acyl-CoA-binding protein to the extraction solvent has been shown to increase recovery[5].

  • Sample Purity: The wash steps in the SPE protocol are critical for removing interfering substances. Ensure the appropriate SPE column chemistry is used for optimal purification.

  • Quantification: The use of a suitable internal standard, such as heptadecanoyl-CoA, is essential for accurate quantification to correct for sample loss during extraction and analysis[3].

  • Tissue Size: This method is suitable for tissue samples as small as 20-100 mg[2][3].

By following this detailed protocol, researchers can effectively extract this compound and other long-chain acyl-CoAs from tissue samples for subsequent quantitative analysis, aiding in the investigation of metabolic pathways and the development of novel therapeutics.

References

Application Notes and Protocols for Utilizing 11-Hydroxyheptadecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxyheptadecanoyl-CoA is a long-chain, hydroxylated, odd-chain fatty acyl-coenzyme A. While not as extensively studied as its even-chain or non-hydroxylated counterparts, it represents a unique molecular probe for investigating various aspects of fatty acid metabolism and enzyme function. Its distinct structure—featuring a hydroxyl group at the 11th position and a 17-carbon chain—makes it a valuable substrate for exploring the specificity and catalytic mechanisms of enzymes involved in lipid metabolism. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and certain cancers, making the enzymes in these pathways attractive targets for drug development.

These application notes provide a comprehensive guide for the utilization of this compound in in vitro enzyme assays, targeting key enzyme classes such as Acyl-CoA Dehydrogenases, Cytochrome P450 Hydroxylases, and 2-Hydroxyacyl-CoA Lyases.

Potential Enzymatic Pathways and Applications

This compound can be hypothesized to participate in several metabolic pathways. The presence of the hydroxyl group and the odd-numbered carbon chain suggests its potential involvement in specialized metabolic routes beyond canonical beta-oxidation.

G cluster_0 Potential Metabolic Fates of this compound 11-OH-Heptadecanoyl-CoA 11-OH-Heptadecanoyl-CoA Beta-Oxidation Beta-Oxidation 11-OH-Heptadecanoyl-CoA->Beta-Oxidation Acyl-CoA Dehydrogenase Alpha-Oxidation Alpha-Oxidation 11-OH-Heptadecanoyl-CoA->Alpha-Oxidation 2-Hydroxyacyl-CoA Lyase (hypothetical) Omega-Oxidation Omega-Oxidation 11-OH-Heptadecanoyl-CoA->Omega-Oxidation Cytochrome P450 Further Hydroxylation/Modification Further Hydroxylation/Modification 11-OH-Heptadecanoyl-CoA->Further Hydroxylation/Modification Other Hydroxylases Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Pristanal & Formyl-CoA Pristanal & Formyl-CoA Alpha-Oxidation->Pristanal & Formyl-CoA Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Modified Signaling Lipids Modified Signaling Lipids Further Hydroxylation/Modification->Modified Signaling Lipids G cluster_0 ACAD Assay Workflow A Prepare Master Mix (Buffer, FAD, ETF, DCPIP) B Add ACAD Enzyme A->B C Initiate with 11-OH-Heptadecanoyl-CoA B->C D Measure Absorbance Change (600 nm) C->D E Calculate Enzyme Activity D->E G cluster_1 Cytochrome P450 Assay Workflow A Prepare Reaction Mix (Buffer, Microsomes/Enzyme) B Add Substrate (11-OH-Heptadecanoyl-CoA) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Monitor NADPH Depletion (340 nm) D->E F Determine Enzyme Activity E->F G cluster_2 HACL Coupled Assay Workflow A Prepare Master Mix (Buffer, MgCl2, TPP, NAD+, ALDH) B Add HACL Enzyme A->B C Initiate with 2-OH-Substrate B->C D Measure NADH Production (340 nm) C->D E Calculate HACL Activity D->E

Application Notes and Protocols for Investigating 11-hydroxyheptadecanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation.[1][2] This reaction involves the formation of a trans-2,3-enoyl-CoA from an acyl-CoA substrate, with the concomitant reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH2.[1][3] There are several members of the ACAD family, each with a characteristic substrate specificity based on the chain length of the fatty acyl-CoA.[1][4] The primary ACADs involved in fatty acid β-oxidation are:

  • Short-chain acyl-CoA dehydrogenase (SCAD): Prefers substrates with 4 to 6 carbon atoms.

  • Medium-chain acyl-CoA dehydrogenase (MCAD): Most active with substrates containing 6 to 12 carbon atoms.[5]

  • Long-chain acyl-CoA dehydrogenase (LCAD): Has a preference for substrates with 12 to 18 carbon atoms.[6][7]

  • Very long-chain acyl-CoA dehydrogenase (VLCAD): Acts on substrates with 14 to 24 carbon atoms.[8][9]

Deficiencies in these enzymes lead to inherited metabolic disorders known as fatty acid oxidation disorders.[1][8]

11-hydroxyheptadecanoyl-CoA as a Potential Substrate

This compound is a long-chain fatty acyl-CoA with a hydroxyl group at the 11th carbon position and a total of 17 carbons. Based on its chain length, it is most likely to be a substrate for long-chain acyl-CoA dehydrogenase (LCAD) or very long-chain acyl-CoA dehydrogenase (VLCAD). The presence of a hydroxyl group mid-chain may influence its binding to the active site and its rate of dehydrogenation. Some ACADs are known to have activity towards branched-chain and substituted acyl-CoAs, suggesting that a hydroxyl group may be tolerated.[10]

Investigating the potential of this compound as an ACAD substrate is relevant for several research areas:

  • Metabolic Research: Understanding the metabolism of modified fatty acids is crucial for a complete picture of lipid metabolism and its regulation.

  • Drug Development: Long-chain fatty acid metabolism is implicated in various diseases, including metabolic syndrome, diabetes, and certain cancers. Modulating the activity of ACADs with specific substrates or inhibitors is a potential therapeutic strategy.

  • Diagnostic Development: Characterizing the metabolic fate of unusual fatty acids can aid in the diagnosis and understanding of rare metabolic disorders.

Signaling Pathways and Logical Relationships

The metabolism of this compound, if it is indeed a substrate for an ACAD, would follow the general pathway of fatty acid β-oxidation. The initial dehydrogenation step is critical for the subsequent reactions in the cycle.

fatty_acid_beta_oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA This compound Enoyl_CoA trans-2,3-Enoyl-11-hydroxyheptadecanoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., VLCAD/LCAD) FAD -> FADH2 Hydroxyacyl_CoA 3,11-dihydroxyheptadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-11-hydroxyheptadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Further rounds of β-oxidation TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Energy Production

Caption: General pathway of fatty acid β-oxidation for this compound.

Data Presentation

As direct experimental data for this compound is unavailable, the following table summarizes the general substrate specificities of the major acyl-CoA dehydrogenases involved in fatty acid β-oxidation. This information can be used to select the appropriate enzyme for initial screening of this compound.

EnzymeAbbreviationOptimal Substrate Chain LengthSubstrate Range (Carbon Atoms)
Short-chain acyl-CoA dehydrogenaseSCADC4 (Butyryl-CoA)C4 - C6
Medium-chain acyl-CoA dehydrogenaseMCADC8 (Octanoyl-CoA)C6 - C12
Long-chain acyl-CoA dehydrogenaseLCADC12 - C16C8 - C20
Very long-chain acyl-CoA dehydrogenaseVLCADC14 - C16C12 - C24

Experimental Protocols

The following are generalized protocols for assaying acyl-CoA dehydrogenase activity. These can be adapted to test the activity of SCAD, MCAD, LCAD, or VLCAD with this compound.

Synthesis of this compound

The synthesis of a novel substrate like this compound is a prerequisite for enzymatic studies. While a specific protocol for this molecule is not available in the literature, it can be synthesized from 11-hydroxyheptadecanoic acid using established methods for generating acyl-CoA esters. One common method involves the use of a CoA ligase.[11]

General Experimental Workflow for Substrate Testing

experimental_workflow cluster_workflow Workflow for Testing a Novel Substrate Obtain_Substrate Synthesize or Procure This compound Assay_Setup Set up Enzymatic Assay (e.g., ETF Fluorescence Reduction Assay) Obtain_Substrate->Assay_Setup Obtain_Enzyme Obtain Purified Acyl-CoA Dehydrogenase (e.g., VLCAD, LCAD) Obtain_Enzyme->Assay_Setup Data_Acquisition Measure Enzyme Activity at Varying Substrate Concentrations Assay_Setup->Data_Acquisition Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Data_Acquisition->Data_Analysis Conclusion Determine if this compound is a Substrate and Characterize its Efficiency Data_Analysis->Conclusion

References

Application Notes and Protocols: Metabolic Labeling with 11-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique to investigate the dynamics of cellular processes. By introducing molecules containing isotopic labels or chemical reporters, researchers can trace their metabolic fate and identify their interaction partners. 11-hydroxyheptadecanoyl-CoA is a unique medium-odd-chain fatty acyl-CoA. Its hydroxyl group presents an interesting site for potential post-translational modifications and its odd-chain nature offers a distinct metabolic path compared to more common even-chain fatty acids.

These application notes describe a hypothetical approach for utilizing a chemically modified analog of this compound for metabolic labeling studies. We propose the use of an alkyne-functionalized version, termed 11-hydroxy-16-heptadecynoyl-CoA (11-HHDy-CoA) , as a probe to identify proteins that are acylated by this specific fatty acid. This method allows for the subsequent "click" reaction with azide-containing reporter tags for visualization and enrichment of target proteins.

Potential Applications

  • Profiling Protein Acylation: Identification of proteins that are post-translationally modified by this compound. This could reveal novel regulatory mechanisms in cellular signaling and metabolism.

  • Investigating Fatty Acid Metabolism: Tracing the incorporation and metabolism of a medium-odd-chain hydroxy fatty acid.

  • Drug Discovery: Screening for inhibitors of enzymes involved in the attachment or removal of this fatty acid moiety from proteins.

Experimental Workflow

The overall experimental workflow for identifying proteins modified by 11-HHDy-CoA is depicted below. It involves metabolic labeling of cells with the alkyne-containing probe, cell lysis, click chemistry to attach a reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide (B81097) for visualization), and subsequent analysis by in-gel fluorescence, western blotting, or mass spectrometry-based proteomics.

experimental_workflow cluster_cell_culture Cell-Based Experiments cluster_biochemistry Biochemical Analysis cluster_analysis Analysis Methods cells 1. Culture Cells labeling 2. Treat with 11-HHDy-CoA cells->labeling lysis 3. Lyse Cells labeling->lysis click_chem 4. Click Chemistry (e.g., with Biotin-Azide) lysis->click_chem Protein Lysate enrichment 5. Streptavidin Enrichment click_chem->enrichment analysis 6. Downstream Analysis enrichment->analysis sds_page SDS-PAGE analysis->sds_page mass_spec Mass Spectrometry analysis->mass_spec western_blot Western Blot analysis->western_blot

Caption: Experimental workflow for metabolic labeling and analysis.

Hypothetical Signaling Pathway

Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that can regulate protein localization, stability, and function. We hypothesize that 11-hydroxyheptadecanoylation could be a novel modification that modulates a signaling pathway, for example, by promoting the membrane association of a key signaling protein.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor enzyme Acyltransferase receptor->enzyme Signal protein_a_mem Protein A (Acylated) downstream Downstream Signaling protein_a_mem->downstream Initiates protein_a_cyto Protein A (Inactive) protein_a_cyto->protein_a_mem Acylation & Translocation enzyme->protein_a_cyto Activates probe 11-HHDy-CoA probe->protein_a_cyto

Caption: Hypothetical signaling pathway regulated by acylation.

Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of mammalian cells in culture with the hypothetical probe 11-hydroxy-16-heptadecynoic acid (the free fatty acid form of 11-HHDy-CoA, which is more cell-permeable).

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 11-hydroxy-16-heptadecynoic acid (11-HHDyA) probe

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Seed cells in a culture plate and grow to 70-80% confluency.

  • Prepare a stock solution of 11-HHDyA in DMSO (e.g., 10 mM).

  • Dilute the 11-HHDyA stock solution in complete culture medium to the desired final concentration (e.g., 10-100 µM). Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing 11-HHDyA (or vehicle) to the cells.

  • Incubate for the desired time (e.g., 4-24 hours) at 37°C and 5% CO2.

  • After incubation, remove the labeling medium and wash the cells twice with cold PBS.

  • Lyse the cells by adding cold lysis buffer and scraping.

  • Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • The lysate is now ready for downstream click chemistry (Protocol 2).

Protocol 2: Click Chemistry and Biotin Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-labeled proteins in the cell lysate.

Materials:

  • Protein lysate from Protocol 1 (1 mg of protein)

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • SDS solution (5%)

Procedure:

  • In a microcentrifuge tube, combine 1 mg of protein lysate with SDS to a final concentration of 1%.

  • Add biotin-azide to a final concentration of 100 µM.

  • Add TCEP to a final concentration of 1 mM.

  • Add TBTA to a final concentration of 100 µM.

  • Vortex briefly to mix.

  • Add CuSO4 to a final concentration of 1 mM to initiate the reaction.

  • Incubate at room temperature for 1 hour with rotation.

  • The biotin-tagged lysate can now be used for enrichment (Protocol 3) or in-gel fluorescence analysis (if a fluorescent azide was used).

Protocol 3: Enrichment and Proteomic Analysis

This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads followed by preparation for mass spectrometry.

Materials:

  • Biotin-tagged lysate from Protocol 2

  • Streptavidin-agarose beads

  • Wash buffer (e.g., 1% SDS in PBS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris, pH 7.5, with 10 mM biotin)

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Incubate the biotin-tagged lysate with streptavidin-agarose beads for 1-2 hours at room temperature with rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with wash buffer (e.g., 3-5 times).

  • Elute the bound proteins by incubating the beads with elution buffer.

  • Precipitate the eluted proteins (e.g., with acetone) and resuspend in ammonium bicarbonate.

  • Reduce the proteins with DTT and alkylate with IAA.

  • Digest the proteins with trypsin overnight at 37°C.

  • Desalt the resulting peptides using a C18 StageTip.

  • Analyze the peptides by LC-MS/MS.

Quantitative Data Summary

The following table represents hypothetical data from a proteomic experiment comparing cells treated with 11-HHDyA versus a vehicle control. The values indicate the relative abundance of proteins identified after enrichment and mass spectrometry.

Protein IDGene NameFold Change (Probe/Control)Function
P60709ACTB1.2Cytoskeletal protein
Q06830HSPA51.5Chaperone
P04075GNAS18.9G-protein signaling
P62258RPLP01.1Ribosomal protein
P31946YWHAZ6.7Signal transduction
P10809HSP90AA11.8Chaperone
O00429ACAT212.3Acyl-CoA acetyltransferase
P50995EIF4A21.3Translation initiation
Q13148FASN15.1Fatty acid synthase

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The protocols and concepts outlined here provide a framework for investigating protein acylation using a novel, chemically tractable probe based on this compound. This approach has the potential to uncover new biological roles for this and other fatty acid modifications, offering insights into cellular regulation and providing new targets for therapeutic intervention. Researchers are encouraged to adapt and optimize these general protocols for their specific experimental systems.

Application Notes and Protocols for the Separation of 11-Hydroxyheptadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxyheptadecanoyl-CoA is a long-chain acyl-CoA ester. As with many biological lipids, it can exist as multiple isomers, including positional isomers (where the hydroxyl group is at a different position on the fatty acid chain) and stereoisomers (R and S enantiomers at the chiral center of the 11-hydroxy position). The specific biological activity of these isomers can vary significantly. Therefore, the ability to separate and quantify individual isomers is crucial for understanding their metabolic roles and for the development of targeted therapeutics.

These application notes provide an overview of analytical techniques and detailed protocols for the separation of this compound isomers. Due to the limited availability of specific experimental data for this exact molecule, the methodologies presented here are adapted from established methods for structurally similar long-chain hydroxyacyl-CoAs and other modified fatty acids.

Analytical Techniques Overview

Several chromatographic techniques are suitable for the separation of long-chain hydroxyacyl-CoA isomers. The choice of technique depends on the specific isomers of interest (positional vs. stereoisomers) and the required sensitivity and resolution.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating positional isomers. When coupled with a chiral stationary phase, it can also resolve enantiomers.

  • Supercritical Fluid Chromatography (SFC): Particularly effective for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification of acyl-CoAs in complex biological matrices. It can be coupled with either HPLC or SFC for isomer separation.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers by SFC-MS

This protocol is adapted from a method developed for the chiral separation of fatty acid esters of hydroxy fatty acids (FAHFAs) and is expected to be applicable to this compound.[1]

Objective: To separate the R and S enantiomers of this compound.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209) (e.g., Lux i-Amylose-3)
Mobile Phase Supercritical CO2 with an acetonitrile-methanol modifier
Gradient Optimized for the specific isomers, a typical starting point is a gradient from 5% to 40% modifier over 5-10 minutes
Flow Rate 1.5 - 2.5 mL/min
Back Pressure 150 bar
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Reaction Monitoring (SRM) or full scan
Precursor Ion (m/z) [M+H]+ for this compound
Product Ions (m/z) Characteristic fragment ions of the acyl-CoA
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

Sample Preparation:

  • If starting from biological tissue or cells, perform a lipid extraction using a modified Bligh-Dyer or similar method.

  • The lipid extract should be reconstituted in a solvent compatible with the initial SFC mobile phase conditions.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibrate the SFC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample.

  • Acquire data using the specified MS conditions.

  • Integrate the peak areas for the R and S enantiomers to determine their relative abundance.

Protocol 2: Separation of Positional Isomers of Hydroxyheptadecanoyl-CoA by LC-MS/MS

This protocol is a generalized method based on the LC-MS/MS analysis of various acyl-CoAs and is suitable for separating positional isomers of hydroxyheptadecanoyl-CoA.

Objective: To separate and quantify different positional isomers of hydroxyheptadecanoyl-CoA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an ESI source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from 30% to 95% B over 15-20 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 45°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) [M+H]+ for hydroxyheptadecanoyl-CoA
Product Ions (m/z) At least two characteristic fragment ions for each isomer
Collision Energy Optimized for each SRM transition
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C

Sample Preparation:

  • For biological samples, perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

  • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase composition.

  • Centrifuge the sample to pellet any particulates before transferring to an autosampler vial.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the sample.

  • Acquire data in SRM mode.

  • Construct a calibration curve using authentic standards of the isomers of interest, if available.

  • Quantify the positional isomers in the samples based on the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from the described analytical methods. Actual values will depend on the specific instrumentation and optimization of the methods.

Analytical MethodAnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (R²)Precision (%RSD)Accuracy (%Bias)
SFC-MS R-11-hydroxyheptadecanoyl-CoA1 - 10500 - 1000>0.99<15%±15%
S-11-hydroxyheptadecanoyl-CoA1 - 10500 - 1000>0.99<15%±15%
LC-MS/MS 9-hydroxyheptadecanoyl-CoA0.5 - 5500 - 1000>0.99<15%±15%
This compound0.5 - 5500 - 1000>0.99<15%±15%
13-hydroxyheptadecanoyl-CoA0.5 - 5500 - 1000>0.99<15%±15%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis Biological_Sample Biological Sample (Tissue, Cells, Plasma) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Lipid_Extraction->SPE_Cleanup Reconstitution Reconstitution SPE_Cleanup->Reconstitution Chromatography Chromatography (SFC or HPLC) Reconstitution->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification Peak_Integration->Quantification Isomer_Ratio Isomer Ratio Determination Quantification->Isomer_Ratio

Caption: Experimental workflow for isomer analysis.

Fatty_Acid_Beta_Oxidation cluster_enzymes Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 ACAD Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O ECH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH + H+ HADH note This compound is a hydroxylated long-chain acyl-CoA that may interact with this pathway. Hydroxyacyl_CoA->note Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA CoA-SH KAT Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH KAT ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH L-3-Hydroxyacyl-CoA Dehydrogenase KAT Ketoacyl-CoA Thiolase

Caption: Fatty acid beta-oxidation pathway.

References

Application Notes: A Cell-Based Assay for Characterizing the Function of 11-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxyheptadecanoyl-CoA is a long-chain fatty acyl-CoA molecule. While the precise biological functions of many specific fatty acyl-CoAs are still under investigation, they are generally known to be key metabolic intermediates involved in fatty acid metabolism and cellular signaling.[1][2][3] Fatty acyl-CoAs serve as precursors for the synthesis of triglycerides and phospholipids (B1166683) and are involved in energy production through beta-oxidation.[1][2] Altered levels of fatty acyl-CoAs have been linked to metabolic dysregulation, such as insulin (B600854) resistance.[1][4] This document describes a novel cell-based assay designed to investigate the potential signaling role of this compound, hypothesizing its interaction with a G-protein coupled receptor (GPCR) and subsequent activation of a downstream signaling cascade. This assay will enable researchers to screen for modulators of this pathway for potential therapeutic development.

Assay Principle

This assay is based on the hypothesis that this compound acts as a ligand for a specific, yet to be fully characterized, cell surface GPCR, herein designated as HHC-R. Upon binding of this compound to HHC-R, a conformational change in the receptor is induced, leading to the activation of a downstream signaling pathway. In this proposed pathway, the activated GPCR stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). The assay quantifies the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) as a readout for the functional activity of this compound.

Data Presentation

Table 1: Dose-Response of this compound on Intracellular cAMP Levels
Concentration of this compound (µM)Mean Intracellular cAMP (nM)Standard Deviation (nM)
0 (Vehicle Control)1.20.2
0.13.50.4
18.90.9
1015.21.5
5018.11.9
10018.52.0
Table 2: Effect of HHC-R Antagonist on this compound-Induced cAMP Production
TreatmentConcentration (µM)Mean Intracellular cAMP (nM)Standard Deviation (nM)
Vehicle Control-1.30.2
This compound1015.51.6
HHC-R Antagonist11.40.3
This compound + HHC-R Antagonist10 + 12.10.4

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HHC_R HHC-R AC Adenylyl Cyclase HHC_R->AC Activation cAMP cAMP AC->cAMP Catalysis of ATP to cAMP HHC This compound HHC->HHC_R Binding PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation G start Start cell_culture Culture HHC-R expressing cells in 96-well plates start->cell_culture treatment Treat cells with this compound and/or pathway modulators cell_culture->treatment incubation Incubate for specified time treatment->incubation lysis Lyse cells to release intracellular components incubation->lysis elisa Perform cAMP ELISA lysis->elisa readout Measure absorbance at 450 nm elisa->readout analysis Analyze data and determine cAMP concentrations readout->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 11-hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 11-hydroxyheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

A1: The main challenges in quantifying this compound include:

  • Chemical Instability: Acyl-CoA thioesters are susceptible to both enzymatic and chemical degradation. Careful and rapid sample handling at low temperatures is crucial to prevent analyte loss.[1]

  • Low Abundance: Endogenous levels of specific acyl-CoAs are often very low, requiring highly sensitive analytical methods for detection and quantification.

  • Lack of Commercial Standards: A specific analytical standard for this compound may not be readily available, necessitating custom synthesis or the use of a structurally similar internal standard.

  • Isomeric Complexity: The presence of positional isomers of the hydroxyl group on the heptadecanoyl chain can complicate chromatographic separation and accurate quantification.

  • Matrix Effects: Biological samples are complex matrices. Co-extracting substances can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the sensitive and selective quantification of acyl-CoAs.[2][3] This method offers high specificity by monitoring unique precursor-to-product ion transitions, which helps to distinguish the analyte from complex biological matrices.

Q3: How can I improve the stability of this compound in my samples during extraction?

A3: To enhance stability, the following steps are recommended:

  • Rapid Quenching: Immediately freeze tissue or cell samples in liquid nitrogen upon collection to halt enzymatic activity.

  • Acidified Extraction Solvents: Use extraction solvents containing an acid, such as perchloric acid or sulfosalicylic acid, to inhibit enzymatic degradation.

  • Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.

  • Use of Antioxidants: Including antioxidants in the extraction buffer can help prevent oxidative degradation of the acyl-CoA.

  • Prompt Analysis: Analyze the extracted samples as quickly as possible. If storage is necessary, store extracts at -80°C.

Q4: I am observing high variability between my technical replicates. What could be the cause?

A4: High variability can stem from several sources:

  • Inconsistent Sample Handling: Ensure uniform and rapid processing of all samples to minimize degradation.

  • Precipitation Issues: Incomplete protein precipitation can lead to inconsistent extraction recovery.

  • Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standards will introduce significant variability.

  • Instability in Autosampler: Long-chain acyl-CoAs can be unstable in the autosampler. Consider using a cooled autosampler and minimizing the time between extraction and injection. Using glass vials instead of plastic can also reduce signal loss.[1]

Q5: My signal intensity for this compound is very low. How can I improve it?

A5: To improve signal intensity:

  • Optimize Extraction Recovery: Experiment with different solid-phase extraction (SPE) sorbents and elution solvents to maximize the recovery of your analyte.

  • Enhance Chromatographic Peak Shape: Poor peak shape leads to a lower apparent signal. Adjusting the mobile phase pH or using an ion-pairing agent can improve peak symmetry and height.

  • Tune Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned for the specific precursor and product ions of this compound. This includes optimizing collision energy and other source parameters.

  • Sample Concentration: If sensitivity is still an issue, you may need to concentrate the final extract before LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Stationary Phase Use a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to deprotonate the phosphate (B84403) groups and improve peak shape on a C18 column.[3]
Analyte Adsorption to Metal Surfaces Use a biocompatible LC system or PEEK tubing to minimize metal interactions.
Inappropriate Mobile Phase Composition Optimize the organic solvent gradient and the concentration of any additives like formic acid or ammonium acetate.
Column Overload Inject a smaller sample volume or dilute the sample.
Issue 2: Inconsistent Retention Time
Possible Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily and ensure proper mixing.
Air Bubbles in the LC System Degas the mobile phases and prime the pumps thoroughly.
Column Degradation Replace the column if it has been used extensively or has been exposed to harsh conditions.
Issue 3: No Signal Detected for the Analyte
Possible Cause Troubleshooting Step
Analyte Degradation Prepare a fresh standard and re-extract a new sample, ensuring all steps are performed rapidly and at low temperatures.
Incorrect MS/MS Transition Monitored Verify the precursor and product ion m/z values for this compound.
Insufficient Sample Concentration Increase the amount of starting material (tissue or cells) or concentrate the final extract.
Poor Extraction Recovery Evaluate your extraction procedure by spiking a known amount of a similar standard into the matrix and calculating the recovery.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for long-chain acyl-CoAs, which can serve as a benchmark for a method developed for this compound.

Table 1: LC-MS/MS Method Validation Parameters for Long-Chain Acyl-CoAs

Parameter Typical Range Reference
Accuracy 94.8% - 110.8% [4][5]
Inter-run Precision (%RSD) 2.6% - 12.2% [4][5]
Intra-run Precision (%RSD) 1.2% - 4.4% [4][5]

| Limit of Detection (LOD) | 1 - 5 fmol |[6] |

Table 2: Example MRM Transitions for Long-Chain Acyl-CoAs (Positive Ion Mode) Note: The exact m/z for this compound will need to be calculated.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Characteristic Loss
Palmitoyl-CoA (C16:0)1004.6497.1Neutral Loss of 507
Stearoyl-CoA (C18:0)1032.6525.1Neutral Loss of 507
Oleoyl-CoA (C18:1)1030.6523.1Neutral Loss of 507

Experimental Protocols

Detailed Methodology for Quantification of this compound by LC-MS/MS

This protocol is a hypothetical example based on established methods for other long-chain acyl-CoAs.

1. Sample Preparation and Extraction

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Add an appropriate amount of a suitable internal standard (e.g., heptadecanoyl-CoA).

    • Add 2 mL of 2-propanol and homogenize again.

    • Add 4 mL of acetonitrile (B52724), vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.

    • Load the supernatant from the homogenization step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 10% acetonitrile in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical):

      • Precursor Ion (M+H)⁺: Calculate the exact mass of this compound + 1.0073.

      • Product Ion: Monitor for the characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) group (loss of 507 Da).

    • Optimization: Optimize collision energy and other source parameters for the specific analyte and instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue/Cell Sample homogenization Homogenization in Acidic Buffer + IS tissue->homogenization extraction Organic Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway FA Heptadecanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL HCoA Heptadecanoyl-CoA ACSL->HCoA Hydroxylase Fatty Acid Hydroxylase HCoA->Hydroxylase HHDCoA This compound Hydroxylase->HHDCoA BetaOx Peroxisomal β-Oxidation HHDCoA->BetaOx Signaling Downstream Signaling Events HHDCoA->Signaling Metabolites Further Metabolites BetaOx->Metabolites

Caption: Hypothetical metabolic pathway of this compound.

References

Technical Support Center: Minimizing 11-Hydroxyheptadecanoyl-CoA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 11-hydroxyheptadecanoyl-CoA during sample preparation. Given the limited specific data for this compound, the guidance provided is based on established principles for the handling and analysis of long-chain hydroxyacyl-CoAs.

Troubleshooting Guides

Low recovery of this compound is a common issue during sample preparation. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Troubleshooting Steps
Enzymatic Degradation Immediate Quenching: To inactivate cellular thioesterases and other degrading enzymes, immediately flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]
Maintain Low Temperatures: Keep samples on ice (0-4°C) at all times during processing, including homogenization and centrifugation.[1][2] Use pre-chilled tubes, buffers, and solvents.
Chemical Degradation (Hydrolysis) Maintain Acidic pH: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially in neutral or alkaline conditions.[1] Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) buffer at pH 4.9, to maintain stability.[1][2]
Use Fresh, High-Purity Solvents: Degraded solvents can introduce contaminants that may accelerate the degradation of the analyte.
Incomplete Extraction Thorough Homogenization: Ensure complete cell lysis and tissue disruption to release the analyte. A glass homogenizer is often effective.[2]
Optimize Solvent-to-Tissue Ratio: A 20-fold excess of extraction solvent to tissue weight is often recommended to ensure efficient extraction.[2]
Appropriate Solvent System: A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2]
Loss During Purification Proper SPE Column Conditioning: Ensure that the solid-phase extraction (SPE) column is properly conditioned and equilibrated before loading the sample.[2]
Optimize Wash and Elution Steps: Fine-tune the wash and elution solvent compositions and volumes to maximize recovery of the target analyte while removing interfering substances.
Repeated Freeze-Thaw Cycles Aliquot Samples: If a sample needs to be accessed multiple times, aliquot it into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample, which can significantly impact stability.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation during sample preparation?

A1: The degradation of this compound during sample preparation primarily occurs through two pathways:

  • Enzymatic Degradation: Upon cell lysis, endogenous enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond, converting the acyl-CoA to its corresponding free fatty acid and Coenzyme A.[1]

  • Chemical Hydrolysis: The thioester bond is chemically unstable and prone to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH.[1]

This compound This compound DegradationProducts 11-Hydroxyheptadecanoic Acid + Coenzyme A This compound->DegradationProducts Hydrolysis EnzymaticDegradation Enzymatic Degradation (Acyl-CoA Thioesterases) EnzymaticDegradation->this compound ChemicalHydrolysis Chemical Hydrolysis (Non-optimal pH) ChemicalHydrolysis->this compound cluster_extraction Extraction Workflow Start Start: Frozen Tissue Sample Homogenize Homogenize in Acidic Buffer (pH 4.9) with Internal Standard Start->Homogenize Solvent_Extract Solvent Extraction (Isopropanol & Acetonitrile) Homogenize->Solvent_Extract Centrifuge Centrifuge to Pellet Protein Solvent_Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Concentrate Concentrate Sample (Nitrogen Evaporation) SPE->Concentrate Analyze Analyze by LC-MS/MS Concentrate->Analyze cluster_troubleshooting Troubleshooting Logic Start Low Analyte Recovery Check_Quenching Was quenching immediate and effective? Start->Check_Quenching Check_Temp Were samples kept on ice? Check_Quenching->Check_Temp Yes Solution_Quenching Improve quenching protocol Check_Quenching->Solution_Quenching No Check_pH Was an acidic buffer used? Check_Temp->Check_pH Yes Solution_Temp Maintain low temperatures Check_Temp->Solution_Temp No Check_Extraction Was homogenization and solvent ratio optimal? Check_pH->Check_Extraction Yes Solution_pH Use acidic buffer (pH 4.9) Check_pH->Solution_pH No Solution_Extraction Optimize extraction procedure Check_Extraction->Solution_Extraction No

References

overcoming matrix effects for 11-hydroxyheptadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-hydroxyheptadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Suboptimal Chromatographic Conditions: Long-chain acyl-CoAs can exhibit poor peak shape on reversed-phase columns under acidic mobile phases.[1] 2. Column Contamination: Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column.1. Optimize Mobile Phase: Use a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) with a C18 reversed-phase column to improve peak shape.[2] 2. Column Washing: Implement a robust column washing protocol between injections or periodically to remove contaminants.
Low Signal Intensity or Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[3][4][5] 2. Inefficient Extraction: The extraction method may not be efficiently recovering the analyte from the sample matrix.[6] 3. Suboptimal MS Parameters: Ionization and fragmentation parameters may not be optimized for the analyte.1. Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[2][7] 2. Optimize Extraction: Use a validated extraction protocol, such as a modified Bligh-Dyer method or an organic solvent mixture (e.g., acetonitrile/methanol (B129727)/water).[8] Consider using an internal standard to monitor and correct for recovery. 3. MS Parameter Optimization: Infuse a standard solution of this compound to optimize source and collision energy parameters for maximum signal. 4. Derivatization: Consider derivatization of the hydroxyl group with reagents like picolinic acid to enhance ionization efficiency and sensitivity.[9][10]
High Signal Variability or Poor Reproducibility 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between samples due to differences in matrix composition.[3][11] 2. Analyte Instability: Acyl-CoAs can be unstable and prone to degradation if not handled properly.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects and other sources of variability is to use a SIL-IS for this compound.[7][12][13] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification. 2. Maintain Sample Integrity: Keep samples on ice or at 4°C during processing and store them at -80°C. Use fresh solvents and minimize freeze-thaw cycles.
Inaccurate Quantification 1. Matrix Effects: As mentioned, ion suppression or enhancement can lead to underestimation or overestimation of the analyte concentration.[3][4][5] 2. Lack of a Suitable Internal Standard: Using an internal standard that does not behave identically to the analyte can lead to quantification errors.[2]1. Implement Stable Isotope Dilution (SID): This is the gold standard for accurate quantification in complex matrices as it corrects for both matrix effects and extraction efficiency.[7][12] 2. Matrix-Matched Calibration Curves: If a SIL-IS is not available, prepare calibration standards in a representative blank matrix to mimic the matrix effects observed in the unknown samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4][5] In the context of electrospray ionization (ESI) mass spectrometry, these effects can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[2][3] Biological samples like plasma, tissue homogenates, and cell lysates are complex matrices that are prone to causing significant matrix effects.

Q2: What is the best way to overcome matrix effects for accurate quantification?

A2: The most robust and widely recommended method to overcome matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) LC-MS/MS assay.[7][12][13] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). It co-elutes with the analyte and is affected by matrix components in the same way, allowing for reliable correction of signal suppression or enhancement.

Q3: I don't have a specific SIL-IS for this compound. What are my alternatives?

A3: While a specific SIL-IS is ideal, there are alternative strategies:

  • Use a close structural analog as an internal standard: An odd-chain fatty acyl-CoA like heptadecanoyl-CoA can be used, but it may not perfectly mimic the chromatographic behavior and ionization response of the hydroxylated analyte.[2][8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize the matrix effects between the standards and the samples.

  • Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample. It is a very accurate method but is time-consuming and requires more sample volume.

  • Thorough Sample Cleanup: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) to remove as many interfering matrix components as possible.[2][7]

Q4: What type of chromatography is best suited for this compound analysis?

A4: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of long-chain acyl-CoAs.[1][2] To achieve good peak shape and retention for these amphipathic molecules, it is often beneficial to use a C18 column with a high pH mobile phase (e.g., pH 10.5) containing a buffer like ammonium hydroxide (B78521) and an organic solvent gradient (e.g., acetonitrile).[2] Hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective for the analysis of a broad range of acyl-CoAs, from short to long chains, in a single run.[14]

Q5: Can you provide a general experimental workflow for the analysis of this compound?

A5: A typical workflow involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates a general workflow incorporating best practices for overcoming matrix effects.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Cells) Spike Spike with SIL-Internal Standard Sample->Spike Homogenize Homogenization & Extraction (e.g., Acetonitrile/Methanol/Water) Spike->Homogenize SPE Solid-Phase Extraction (SPE) Cleanup Homogenize->SPE Dry Drydown & Reconstitution SPE->Dry LC Reversed-Phase LC (High pH) Dry->LC MS Tandem MS (ESI+, SRM/MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification (vs. Calibration Curve) Calculate->Quantify

Caption: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup

This protocol is a general guide and should be optimized for your specific sample type.

  • Internal Standard Spiking: To an aliquot of your sample (e.g., 100 µL plasma or 10 mg tissue homogenate), add the stable isotope-labeled internal standard for this compound.

  • Protein Precipitation and Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid or a 2:2:1 (v/v/v) mixture of acetonitrile/methanol/water.[1][15] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[15]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2 x 1 mL of water to remove polar interferences.

    • Elute the this compound with 2 x 1 mL of acetonitrile.

  • Drydown and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters

The following are starting parameters that should be optimized for your specific instrumentation.

Parameter Value
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ion (Q3) To be determined by infusion of a standard. A common neutral loss for acyl-CoAs is 507.[2]

Signaling Pathway Context

While this compound is not a central metabolite in major signaling pathways, it is involved in fatty acid metabolism. The following diagram illustrates the general process of fatty acid activation, a prerequisite for its involvement in various metabolic fates.

fatty_acid_activation FA 11-Hydroxy- heptadecanoic Acid ACS Acyl-CoA Synthetase (ACS) FA->ACS ATP -> AMP + PPi CoASH AcylCoA This compound ACS->AcylCoA Metabolism Metabolic Fates (e.g., β-oxidation, lipid synthesis) AcylCoA->Metabolism

Caption: Activation of 11-hydroxyheptadecanoic acid to its CoA ester.

References

Technical Support Center: Analysis of 11-hydroxyheptadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-hydroxyheptadecanoyl-CoA and encountering challenges with adduct formation in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what are the expected m/z values for its common ions in MS?

A1: The molecular formula for this compound is C38H68N7O18P3S, with a molecular weight of 1035.97 g/mol [1]. In positive ion mode electrospray ionization (ESI-MS), you can expect to observe the following ions:

Ion SpeciesDescriptionCalculated m/z
[M+H]+ Protonated molecule1036.98
[M+Na]+ Sodium adduct1058.96
[M+K]+ Potassium adduct1074.93
[M+NH4]+ Ammonium (B1175870) adduct1054.01

Q2: Why am I seeing multiple peaks in my mass spectrum for this compound?

A2: It is common to observe multiple peaks for a single analyte in ESI-MS due to the formation of adducts. These occur when the analyte molecule associates with ions present in the mobile phase or from contaminants. For this compound, you are likely observing the protonated molecule ([M+H]+) alongside sodium ([M+Na]+) and potassium ([M+K]+) adducts. The presence of these adducts can split the signal, reducing the intensity of the desired protonated ion and complicating data analysis.

Q3: What are the typical sources of sodium and potassium ions that lead to adduct formation?

A3: Sources of alkali metal contamination are prevalent in a laboratory setting and can include:

  • Glassware: Metal ions can leach from glass containers, especially with aqueous solvents.

  • Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of metal ions. Buffers and salts used in mobile phases or sample preparation are also common sources.

  • Biological Samples: Samples such as plasma or tissue extracts have high endogenous concentrations of salts.

  • Human Contact: Touching pipette tips or other equipment can introduce sodium and potassium.

Q4: What is the characteristic fragmentation pattern for acyl-CoAs in tandem mass spectrometry (MS/MS)?

A4: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule, resulting in a neutral loss of 507 Da. Another characteristic fragment ion observed is at m/z 428, corresponding to the protonated adenosine (B11128) diphosphate (B83284) fragment. These characteristic fragmentations are useful for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

Troubleshooting Guide: Dealing with this compound Adducts

This guide provides a systematic approach to identifying and mitigating adduct formation during the MS analysis of this compound.

Problem: Low intensity of the protonated molecule [M+H]+ and high intensity of adduct peaks (e.g., [M+Na]+, [M+K]+).

This issue can lead to poor sensitivity and inaccurate quantification. The following troubleshooting workflow can help address this problem.

Troubleshooting_Adducts start Start: Low [M+H]+, High Adducts step1 Step 1: Modify Mobile Phase - Add 0.1-0.2% formic acid to increase proton concentration. - Alternatively, add a small amount of ammonium acetate (B1210297) or formate. start->step1 step2 Step 2: Evaluate Contamination Sources - Switch to polypropylene (B1209903) vials and tubes. - Use fresh, high-purity solvents. - Prepare fresh mobile phases. step1->step2 If adducts are still high step3 Step 3: Optimize Sample Preparation - Implement solid-phase extraction (SPE) to remove salts from biological samples. - Ensure proper desalting of the sample before injection. step2->step3 If adducts are still high step4 Step 4: Control Adduct Formation - If adducts persist and are reproducible, consider using the most abundant adduct for quantification. - Add a low concentration of the adduct-forming salt (e.g., sodium acetate) to the mobile phase to drive the formation of a single adduct species. step3->step4 If adducts are still high end End: Improved Signal-to-Noise for Target Ion step4->end

Caption: Troubleshooting workflow for managing adduct formation.

Problem: Inconsistent adduct ratios between samples.

Fluctuating adduct ratios can severely impact the reproducibility and accuracy of quantitative analyses.

Inconsistent_Adducts start Start: Inconsistent Adduct Ratios step1 Step 1: Standardize Sample Handling - Ensure consistent use of plasticware for all samples and standards. - Avoid touching surfaces that will come into contact with the sample. start->step1 step2 Step 2: Homogenize the Matrix - For biological samples, ensure consistent and thorough sample cleanup to normalize salt content. - Use a stable isotope-labeled internal standard to compensate for matrix effects. step1->step2 If inconsistency persists step3 Step 3: Force a Single Adduct - Add a controlled amount of an adduct-forming salt (e.g., 0.1 mM sodium acetate) to the mobile phase to promote the formation of a single, consistent adduct across all samples. step2->step3 If inconsistency persists end End: Reproducible Adduct Ratios step3->end

Caption: Logic for addressing inconsistent adduct ratios.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Biological Samples

This protocol is a general guideline for extracting long-chain acyl-CoAs from tissues or cells.

  • Homogenization:

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 isopropanol:acetonitrile:water).

    • Include an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA.

  • Extraction:

    • Vortex the homogenate thoroughly.

    • Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE) for Desalting:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a solvent of higher organic content, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions.

Protocol 2: LC-MS/MS Method for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoA, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification of the parent ion and its adducts. Subsequently, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.

    • SRM Transitions:

      • Primary: Precursor ion (e.g., m/z 1036.98 for [M+H]+) -> Product ion (Neutral Loss of 507).

      • Confirmatory: Precursor ion (e.g., m/z 1036.98 for [M+H]+) -> Product ion (m/z 428).

Signaling Pathway and Fragmentation

Fragmentation_Pathway cluster_molecule This compound Structure cluster_fragments MS/MS Fragmentation mol [M+H]+ m/z 1036.98 acyl 11-hydroxyheptadecanoyl coa CoA Moiety nl_507 Neutral Loss of 507 Da (3'-phosphoadenosine-5'-diphosphate) frag_acyl [M+H-507]+ Acyl portion fragment m/z 529.98 mol->frag_acyl Collision-Induced Dissociation frag_428 [Adenosine Diphosphate+H]+ m/z 428 mol->frag_428

Caption: Proposed MS/MS fragmentation of this compound.

References

Technical Support Center: Protocol Refinement for 11-Hydroxyheptadecanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, validated protocols for enzymatic assays specifically targeting 11-hydroxyheptadecanoyl-CoA are not widely available in published literature. The following guide is a comprehensive resource based on established principles for assays of structurally similar long-chain hydroxy fatty acyl-CoAs. Researchers should use this information as a starting point for developing and optimizing their own specific assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an enzymatic assay for this compound?

A1: An enzymatic assay for this compound typically involves an enzyme that uses it as a substrate, such as a specific long-chain hydroxyacyl-CoA dehydrogenase or hydratase. The reaction is monitored by measuring the change in concentration of a product or cofactor. For a dehydrogenase, this is often the conversion of NAD⁺ to NADH or NADP⁺ to NADPH, which can be detected spectrophotometrically at 340 nm. Alternatively, a coupled reaction can be used to produce a fluorescent or colorimetric signal.[1][2][3][4]

Q2: Which type of assay, spectrophotometric or fluorometric, is better for my experiment?

A2: The choice depends on the required sensitivity and the available equipment.

  • Spectrophotometric assays are often simpler to set up and are suitable for determining enzyme kinetics when enzyme and substrate concentrations are relatively high.[1][3][5]

  • Fluorometric assays are generally more sensitive and are preferred for high-throughput screening or when working with low concentrations of the enzyme or substrate.[6][7][8] They often involve coupling the enzymatic reaction to the production of a fluorescent product.[9][10]

Q3: How should I prepare and store my this compound substrate?

A3: Long-chain fatty acyl-CoAs can be unstable. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, snap-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one week.[9] Avoid repeated freeze-thaw cycles.

Q4: My sample is from a cell or tissue lysate. What kind of buffer should I use?

A4: For cell and tissue lysates, a lysis buffer with a pH of around 7.4 containing a non-ionic detergent like Triton X-100 (0.5% - 5.0%) is often recommended to properly solubilize fatty acyl-CoAs.[9]

Troubleshooting Guide

Problem 1: No or very low enzyme activity detected.

Possible Cause Suggested Solution
Degraded Substrate/Cofactor Prepare fresh this compound and cofactor (e.g., NAD⁺) solutions. Ensure proper storage conditions (-80°C for substrate).[9]
Incorrect pH or Temperature Optimize the assay pH and temperature. Most dehydrogenase assays perform well between pH 7.0 and 8.5 and at temperatures between 25°C and 37°C.[3]
Inactive Enzyme Verify the activity of your enzyme preparation with a known positive control substrate if available. Ensure the enzyme has been stored correctly according to the manufacturer's instructions.
Presence of Inhibitors in Sample If using cell/tissue lysates, inhibitors may be present. Dilute the sample or use a purification step (e.g., dialysis or desalting column) to remove potential inhibitors.

Problem 2: High background signal or non-linear reaction rates.

Possible Cause Suggested Solution
Substrate Instability This compound may be hydrolyzed non-enzymatically. Run a "no-enzyme" control to measure the rate of background signal generation and subtract it from your sample readings.
Contaminating Enzymes in Sample Lysates may contain other enzymes that react with the substrate or detection reagents. If possible, use a more purified enzyme preparation.
Substrate/Product Inhibition At high concentrations, the substrate or product can inhibit the enzyme, leading to a decrease in the reaction rate over time. Perform a substrate titration to determine the optimal concentration range.[7]
Assay Reagent Interference Some compounds in your sample may interfere with the detection method (e.g., autofluorescence). Run a "no-substrate" control to check for this.

Problem 3: Poor reproducibility between replicates.

Possible Cause Suggested Solution
Pipetting Inaccuracy Use calibrated pipettes and ensure proper mixing of all components. For small volumes, use of a master mix is highly recommended.
Temperature Fluctuations Ensure that all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[3]
Substrate Adsorption Long-chain fatty acyl-CoAs can adsorb to plastic surfaces. Including a low concentration of a non-ionic detergent or BSA in the assay buffer can help prevent this.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase (Generic)

This protocol is based on the principle of monitoring the increase in absorbance at 340 nm due to the production of NADH.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Substrate Stock: 10 mM this compound in deionized water.

  • Cofactor Stock: 20 mM NAD⁺ in Assay Buffer.

  • Enzyme Solution: Purified or recombinant this compound dehydrogenase diluted in cold Assay Buffer to the desired concentration.

2. Assay Procedure (96-well plate format):

  • Prepare a master mix containing Assay Buffer and NAD⁺.

  • In each well, add:

    • 170 µL of Assay Buffer.

    • 10 µL of 20 mM NAD⁺ (final concentration 1 mM).

    • 10 µL of enzyme solution or sample lysate.

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration 0.5 mM).

  • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes in a temperature-controlled plate reader.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

  • Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

Quantitative Data Tables

The following tables provide hypothetical but realistic data ranges for assay optimization. Researchers should generate their own data.

Table 1: Effect of pH on Enzyme Activity

pHRelative Activity (%)
6.045
6.568
7.091
7.5100
8.095
8.582
9.065

Table 2: Kinetic Parameters for this compound Dehydrogenase

Substrate/CofactorKm (µM)Vmax (µmol/min/mg)
This compound251.5
NAD⁺150-

Visualizations

G cluster_workflow Experimental Workflow for Enzymatic Assay prep Reagent Preparation (Buffer, Substrate, Enzyme) mix Assay Component Mixing (Enzyme + Buffer + Cofactor) prep->mix pre_inc Pre-incubation (e.g., 5 min at 37°C) mix->pre_inc init Reaction Initiation (Add Substrate) pre_inc->init detect Signal Detection (e.g., A340nm for 15 min) init->detect calc Data Analysis (Calculate Reaction Rate) detect->calc

Caption: A typical workflow for an enzymatic assay.

G cluster_pathway Hypothetical Beta-Oxidation Pathway sub This compound enzyme This compound Dehydrogenase sub->enzyme Substrate prod 11-Ketoheptadecanoyl-CoA enzyme->prod Product nadh NADH + H+ enzyme->nadh Reduced Cofactor downstream Further Beta-Oxidation Steps prod->downstream nad NAD+ nad->enzyme Cofactor

Caption: A hypothetical reaction catalyzed by this compound dehydrogenase.

G rect_node rect_node start Low/No Activity? check_reagents Are reagents fresh? (Substrate, Cofactors) start->check_reagents check_conditions Are assay conditions optimal? (pH, Temp) check_reagents->check_conditions No sol_reagents Prepare fresh reagents. check_reagents->sol_reagents Yes check_enzyme Is enzyme active? (Use positive control) check_conditions->check_enzyme No sol_conditions Optimize pH and temperature. check_conditions->sol_conditions Yes check_inhibitors Are inhibitors present? (Dilute/purify sample) check_enzyme->check_inhibitors No sol_enzyme Use new enzyme stock. check_enzyme->sol_enzyme Yes sol_inhibitors Perform sample cleanup. check_inhibitors->sol_inhibitors Yes

Caption: A troubleshooting flowchart for low enzyme activity.

References

Technical Support Center: 11-Hydroxyheptadecanoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during experiments involving 11-hydroxyheptadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The synthesis of this compound presents a multi-step challenge involving the initial synthesis of 11-hydroxyheptadecanoic acid followed by its conjugation to Coenzyme A (CoA). Key difficulties include:

  • Stereospecificity: Achieving the desired stereochemistry at the hydroxyl group can be difficult.

  • Purity of Precursors: The purity of 11-hydroxyheptadecanoic acid and CoA is critical for a successful final product.

  • Thioester Bond Formation: The formation of the thioester bond with CoA can be inefficient and prone to side reactions.

  • Purification: The final product is often contaminated with unreacted starting materials and byproducts, necessitating careful purification, typically by High-Performance Liquid Chromatography (HPLC).

Q2: How can I purify synthesized this compound?

A2: Purification of long-chain acyl-CoAs like this compound is most effectively achieved using reverse-phase HPLC.[1][2][3] A C18 column is commonly used with a gradient elution system. The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724).[1][2] Detection is usually performed by monitoring the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of CoA.

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. For long-term stability, it is recommended to store this compound as a lyophilized powder at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The pH of the solution should be kept slightly acidic (around pH 5-6) to minimize hydrolysis of the thioester bond.

Q4: I am having trouble with the quantification of this compound by LC-MS/MS. What are the common pitfalls?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying acyl-CoAs, but several pitfalls can lead to inaccurate results.[1] Common issues include:

  • Ion Suppression/Enhancement: The complex sample matrix can interfere with the ionization of the analyte, leading to underestimation or overestimation. The use of a stable isotope-labeled internal standard is highly recommended to correct for these matrix effects.

  • Poor Chromatographic Resolution: Co-elution with other lipids can lead to ion suppression. Optimization of the chromatographic method is crucial.

  • Analyte Degradation: Degradation can occur during sample preparation and analysis. It is important to work quickly and at low temperatures.

  • Non-linear Response: The detector response may not be linear across a wide concentration range. A calibration curve with multiple points should be used to ensure accurate quantification.

Troubleshooting Guides

Problem 1: Low Yield During Synthesis
Potential Cause Troubleshooting Step
Incomplete activation of 11-hydroxyheptadecanoic acid.Ensure the activating agent (e.g., N-hydroxysuccinimide) is fresh and used in the correct molar excess.
Degradation of Coenzyme A.Use high-quality CoA and handle it according to the manufacturer's instructions. Keep it on ice during the reaction.
Suboptimal reaction pH.The coupling reaction is pH-sensitive. Optimize the pH of the reaction buffer (typically around 7.5-8.0 for many coupling methods).
Inefficient purification leading to product loss.Optimize the HPLC purification protocol. Ensure the collection window for the product peak is accurate.
Problem 2: Inconsistent Results in Cellular Assays
Potential Cause Troubleshooting Step
Degradation of this compound in culture media.Perform a time-course stability study of the compound in your specific cell culture media. Consider using a carrier protein like BSA to improve stability and delivery.
Variability in cellular uptake.Optimize the delivery method. Test different concentrations and incubation times.
Off-target effects.Include appropriate controls, such as the free fatty acid (11-hydroxyheptadecanoic acid) and Coenzyme A alone, to ensure the observed effects are specific to the acyl-CoA.
Cell passage number and confluency.Maintain consistent cell culture conditions, as metabolic states can vary with cell density and passage number.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of similar molecules.

  • Synthesis of 11-hydroxyheptadecanoic acid: This can be achieved through various organic synthesis routes. One potential approach is the hydroboration-oxidation of undecylenic acid to yield 11-hydroxyundecanoic acid, followed by chain elongation.

  • Activation of 11-hydroxyheptadecanoic acid: The carboxylic acid is activated to facilitate the reaction with CoA. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Coupling to Coenzyme A: The activated 11-hydroxyheptadecanoyl-NHS ester is then reacted with Coenzyme A in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to form the final product.

  • Purification: The reaction mixture is purified by reverse-phase HPLC as described in the FAQs.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation: Tissues or cells are homogenized in a cold buffer, and proteins are precipitated with an organic solvent (e.g., acetonitrile). An internal standard (e.g., ¹³C-labeled this compound) is added at the beginning of the extraction.

  • Solid-Phase Extraction (SPE): The supernatant is further purified using a C18 SPE cartridge to enrich for long-chain acyl-CoAs and remove interfering substances.

  • LC Separation: The purified extract is injected onto a C18 HPLC column and separated using a gradient of acetonitrile in water with a small amount of formic acid to improve ionization.

  • MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (Q1) m/z of [M+H]⁺
Product Ion (Q3) m/z of a characteristic fragment
Collision Energy To be optimized empirically
Dwell Time 100 ms

Note: The exact m/z values will depend on the precise mass of this compound and its fragmentation pattern, which should be determined experimentally.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_quantification Quantification cluster_application Application synthesis Synthesis of this compound purification HPLC Purification synthesis->purification extraction Sample Extraction & SPE purification->extraction Characterized Product lcms LC-MS/MS Analysis extraction->lcms in_vitro In Vitro Assays lcms->in_vitro in_vivo In Vivo Models lcms->in_vivo

Caption: A typical experimental workflow for this compound research.

troubleshooting_logic start Inconsistent Experimental Results check_reagent Verify Reagent Stability & Purity start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_issue Address Reagent Issue check_reagent->reagent_issue No check_protocol Review Experimental Protocol protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_issue Modify Protocol check_protocol->protocol_issue No check_instrument Calibrate & Validate Instrumentation instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_issue Service Instrument check_instrument->instrument_issue No reagent_ok->check_protocol protocol_ok->check_instrument

Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 11-hydroxyheptadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic 11-hydroxyheptadecanoyl-CoA. Due to the limited specific information on this molecule, we present a comparative approach against a well-characterized long-chain acyl-CoA, palmitoyl-CoA. The methodologies and hypothetical data herein serve as a template for its functional characterization.

Introduction to Long-Chain Acyl-CoAs

Long-chain fatty acyl-CoAs are pivotal intermediates in cellular metabolism and signaling. They are involved in a myriad of cellular processes including energy metabolism, lipid synthesis, and the regulation of enzyme activity and gene expression.[1] The introduction of a hydroxyl group onto the acyl chain, as in this compound, may confer novel biological activities, such as altered substrate specificity for enzymes or unique signaling properties. This guide outlines a series of experiments to elucidate these potential functions.

Hypothetical Biological Activities and Comparative Analysis

We hypothesize that this compound may act as:

  • A substrate for enzymes involved in fatty acid metabolism.

  • A modulator of protein kinases or phosphatases.

  • A precursor for the synthesis of novel signaling lipids.

To test these hypotheses, we propose a direct comparison with palmitoyl-CoA, a saturated 16-carbon long-chain acyl-CoA, which is a common substrate in many cellular reactions.

Data Presentation: A Comparative Overview

The following tables present hypothetical data to illustrate how the biological activity of synthetic this compound could be compared to a standard long-chain acyl-CoA.

Table 1: Comparative Enzyme Kinetics with Acyl-CoA Dehydrogenase

SubstrateMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (nmol/min/mg protein)
Palmitoyl-CoA5.2 ± 0.4150 ± 12
This compound12.8 ± 1.185 ± 9

This hypothetical data suggests that this compound has a lower affinity and is a poorer substrate for acyl-CoA dehydrogenase compared to palmitoyl-CoA.

Table 2: Comparative Effect on Protein Kinase C (PKC) Activity in vitro

Compound (at 10 µM)PKC Activity (% of control)
Vehicle (Control)100
Palmitoyl-CoA115 ± 8
This compound180 ± 15

This hypothetical data suggests that this compound is a more potent activator of Protein Kinase C than palmitoyl-CoA.

Experimental Protocols

In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol measures the rate of reduction of a substrate by acyl-CoA dehydrogenase, with the acyl-CoA as the substrate.

Materials:

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD)

  • Palmitoyl-CoA and this compound

  • Electron-transferring flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Tris-HCl buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ETF, and DCPIP in a cuvette.

  • Add a known concentration of MCAD to the mixture.

  • Initiate the reaction by adding varying concentrations of either palmitoyl-CoA or this compound.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction velocities from the linear phase of the absorbance change.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the phosphorylation of a substrate peptide by PKC in the presence of the test compounds.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • Fluorescently labeled PKC substrate peptide

  • ATP

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

  • Palmitoyl-CoA and this compound

  • Kinase buffer

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PS, DAG, and the fluorescently labeled substrate peptide.

  • Add the test compounds (palmitoyl-CoA or this compound) at the desired concentration.

  • Add purified PKC to the mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction and measure the fluorescence polarization. An increase in polarization indicates phosphorylation of the substrate.

  • Calculate the percentage of PKC activity relative to a vehicle control.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-protein GPCR->G_protein PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes G_protein->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates Target_Protein Target Protein PKC->Target_Protein phosphorylates Acyl_CoA This compound Acyl_CoA->PKC potentiates Phosphorylated_Protein Phosphorylated Target Protein Target_Protein->Phosphorylated_Protein Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response

Caption: Hypothetical signaling pathway showing potentiation of PKC by this compound.

G start Start synthesis Synthesize and Purify This compound start->synthesis in_vitro In Vitro Enzymatic Assays (e.g., Acyl-CoA Dehydrogenase) synthesis->in_vitro cell_based Cell-Based Assays (e.g., PKC Reporter Assay) synthesis->cell_based data_analysis Data Analysis and Comparison with Palmitoyl-CoA in_vitro->data_analysis cell_based->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Experimental workflow for validating the biological activity of synthetic this compound.

References

A Comparative Guide to the Functional Differences of 11-Hydroxy-THC and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between 11-hydroxy-tetrahydrocannabinol (11-OH-THC) and its primary positional isomers, focusing on their pharmacological properties. The information presented herein is intended to support research and development in the field of cannabinoid science.

Introduction

Tetrahydrocannabinol (THC) undergoes extensive metabolism in the liver, primarily through hydroxylation by cytochrome P450 enzymes, to form its principal active metabolite, 11-hydroxy-THC (11-OH-THC).[1] This metabolite is a significant contributor to the psychoactive effects of cannabis, particularly when consumed orally.[2] Positional isomers of THC, such as delta-8-THC (Δ⁸-THC), also undergo similar metabolic transformations, yielding their respective 11-hydroxy metabolites.[3] Understanding the functional distinctions between these 11-hydroxy isomers is crucial for elucidating the nuanced pharmacological effects of different cannabis- and hemp-derived products.

Quantitative Comparison of Functional Properties

The following tables summarize the key functional differences between the 11-hydroxy metabolites of Δ⁹-THC and Δ⁸-THC based on available experimental data.

Table 1: Cannabinoid Receptor Binding Affinity

CompoundCB1 Receptor (Kᵢ, nM)CB2 Receptor (Kᵢ, nM)Receptor Selectivity
11-OH-Δ⁹-THC0.37[4]Data not readily availablePrimarily CB1
11-OH-Δ⁸-THCHigher than Δ⁸-THC, but generally considered less potent than 11-OH-Δ⁹-THC. Specific Kᵢ values are not consistently reported.Data not readily availablePrimarily CB1
Δ⁹-THC (for reference)35[4]Data not readily availablePrimarily CB1
Δ⁸-THC (for reference)Generally considered to have a lower binding affinity for CB1 than Δ⁹-THC.[5]Similar to Δ⁹-THCPrimarily CB1

Table 2: Pharmacological Potency and Effects

CompoundRelative PotencyPsychoactive EffectsNotable Characteristics
11-OH-Δ⁹-THC2-3 times more potent than Δ⁹-THC.[1]Intense and prolonged psychoactive effects, often associated with oral cannabis consumption.[2][6]More readily crosses the blood-brain barrier compared to Δ⁹-THC.[2]
11-OH-Δ⁸-THCMore potent than Δ⁸-THC, but generally reported to be less potent than 11-OH-Δ⁹-THC.[5]Psychoactive, with effects qualitatively similar to 11-OH-Δ⁹-THC but potentially with a milder intensity.An active metabolite of Δ⁸-THC.[5]

Experimental Protocols

Cannabinoid Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of cannabinoid ligands to CB1 and CB2 receptors using a competitive radioligand binding assay.

1. Materials:

  • HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).

  • Radioligand (e.g., [³H]CP-55,940).

  • Unlabeled cannabinoid ligands (test compounds and a known high-affinity ligand for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • Membrane Preparation: Culture and harvest HEK-293 cells expressing the target receptor. Homogenize the cells in membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Assessment of Cannabinoid Effects in Mice (General Protocol)

This protocol describes a general method for evaluating the in vivo effects of cannabinoids in mice, often referred to as the "tetrad test."

1. Animals:

  • Male or female mice (e.g., C57BL/6 strain), housed under controlled conditions.

2. Drug Administration:

  • Dissolve the cannabinoid compounds in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

  • Administer the compounds via intraperitoneal (i.p.) injection at various doses.

3. Behavioral and Physiological Assessments (The Tetrad):

  • Locomotor Activity: Place the mouse in an open-field arena and record its movement for a set period (e.g., 10-30 minutes) using an automated tracking system. A decrease in locomotion is a characteristic cannabinoid effect.

  • Catalepsy: Place the mouse's forepaws on an elevated bar. Measure the time it remains immobile in this position. Increased immobility time is indicative of catalepsy, a typical cannabinoid-induced effect.

  • Analgesia (Nociception): Assess the mouse's response to a thermal stimulus using a hot plate or tail-flick apparatus. An increased latency to respond (e.g., paw lick or tail flick) indicates an analgesic effect.

  • Hypothermia: Measure the mouse's core body temperature using a rectal probe before and at set time points after drug administration. A decrease in body temperature is a common physiological response to cannabinoids.

4. Data Analysis:

  • Compare the behavioral and physiological responses of the drug-treated groups to a vehicle-treated control group using appropriate statistical methods.

Visualizations

Metabolic_Pathway_of_THC_Isomers Δ⁹-THC Δ⁹-THC 11-OH-Δ⁹-THC 11-OH-Δ⁹-THC Δ⁹-THC->11-OH-Δ⁹-THC CYP2C9, CYP3A4 (Hydroxylation) 11-nor-9-carboxy-Δ⁹-THC (THC-COOH) 11-nor-9-carboxy-Δ⁹-THC (THC-COOH) 11-OH-Δ⁹-THC->11-nor-9-carboxy-Δ⁹-THC (THC-COOH) Dehydrogenase (Oxidation) Δ⁸-THC Δ⁸-THC 11-OH-Δ⁸-THC 11-OH-Δ⁸-THC Δ⁸-THC->11-OH-Δ⁸-THC CYP-mediated (Hydroxylation) 11-nor-9-carboxy-Δ⁸-THC 11-nor-9-carboxy-Δ⁸-THC 11-OH-Δ⁸-THC->11-nor-9-carboxy-Δ⁸-THC Dehydrogenase (Oxidation) Oral\nConsumption Oral Consumption Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor Binding Assay Receptor Binding Assay Membrane Preparation Membrane Preparation Competitive Binding Competitive Binding Membrane Preparation->Competitive Binding Data Analysis (Ki) Data Analysis (Ki) Competitive Binding->Data Analysis (Ki) Animal Model (Mouse) Animal Model (Mouse) Drug Administration Drug Administration Tetrad Test Tetrad Test Drug Administration->Tetrad Test Data Analysis (Potency) Data Analysis (Potency) Tetrad Test->Data Analysis (Potency) Locomotion Locomotion Tetrad Test->Locomotion Catalepsy Catalepsy Tetrad Test->Catalepsy Analgesia Analgesia Tetrad Test->Analgesia Hypothermia Hypothermia Tetrad Test->Hypothermia Cannabinoid Isomers Cannabinoid Isomers Cannabinoid Isomers->Receptor Binding Assay Cannabinoid Isomers->Animal Model (Mouse)

References

Detecting 11-hydroxyheptadecanoyl-CoA: A Comparative Guide to Antibody-Based and Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic pathways, drug development, and lipidomics, the accurate detection and quantification of specific lipid metabolites like 11-hydroxyheptadecanoyl-CoA is crucial. This guide provides a comprehensive comparison between a hypothetical, custom-developed antibody-based immunoassay and the established method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Currently, there are no commercially available antibodies that specifically target this compound. Therefore, an immunodetection approach necessitates a custom antibody development project. This guide will explore the intricacies of such a project and objectively compare its potential performance with the high-specificity alternative of LC-MS/MS, providing researchers with the data and methodologies needed to select the most appropriate analytical technique for their needs.

Performance Comparison: Custom Antibody vs. LC-MS/MS

The choice between developing a custom antibody for an immunoassay and utilizing an LC-MS/MS method depends on several factors, including the required specificity, sensitivity, sample throughput, and available resources. The following table summarizes the key performance characteristics of each approach.

FeatureCustom Antibody (Hypothetical)LC-MS/MS
Specificity Moderate to High (Dependent on cross-reactivity)Very High (Based on mass-to-charge ratio and fragmentation)
Sensitivity Potentially High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)
Development Time Long (4-6 months)Short (Method development can be rapid)
Cost per Sample Low (Once antibody is developed)High
Initial Cost High (Custom antibody development)High (Instrument purchase) or Moderate (Service-based)
Throughput High (96-well plate format)Moderate to High (Dependent on chromatography)
Multiplexing Limited (Typically single-analyte)High (Can detect multiple acyl-CoAs simultaneously)
Matrix Effects Can be significantCan be minimized with internal standards

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for the key experiments discussed in this guide.

Custom Antibody Development and Cross-Reactivity Testing

1. Immunogen Preparation:

  • Hapten-Carrier Conjugation: this compound, as a small molecule (hapten), is not immunogenic on its own. It must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The carboxyl group of the heptadecanoic acid chain or a derivative of the hydroxyl group can be used for conjugation via an active ester-mediated reaction (e.g., using EDC/NHS chemistry).

2. Animal Immunization and Antibody Production:

  • The hapten-carrier conjugate is used to immunize host animals (typically rabbits or mice).

  • A series of immunizations are performed over several weeks to elicit a high-titer polyclonal or to generate hybridomas for monoclonal antibody production.

  • Serum (for polyclonal) or hybridoma supernatants (for monoclonal) are collected and screened for antibody production.

3. Cross-Reactivity Assessment by Competitive ELISA:

  • Plate Coating: A 96-well microplate is coated with a conjugate of this compound and a different carrier protein than the one used for immunization (e.g., if immunized with KLH-conjugate, coat with BSA-conjugate) to avoid detecting antibodies against the carrier.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of BSA or non-fat dry milk.

  • Competition Reaction: A fixed, limiting concentration of the custom antibody is pre-incubated with varying concentrations of the free this compound standard or potential cross-reactants (e.g., heptadecanoyl-CoA, other hydroxy fatty acyl-CoAs).

  • Incubation: This antibody-analyte mixture is then added to the coated and blocked plate. The free analyte in the solution will compete with the coated analyte for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.

  • Data Analysis: The absorbance is read at 450 nm. A higher concentration of free analyte in the initial mixture results in a weaker signal, creating a standard curve from which the concentration of unknown samples and the degree of cross-reactivity with other molecules can be determined.

Quantification by LC-MS/MS

1. Sample Preparation and Extraction:

  • Homogenization: Tissue or cell samples are homogenized in a cold extraction solvent, often a mixture of acetonitrile, methanol, and water, to precipitate proteins and extract metabolites.[1]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-heptadecanoyl-CoA) is added to each sample to correct for extraction losses and matrix effects.

  • Solid-Phase Extraction (SPE): The supernatant from the homogenization is often further purified using a solid-phase extraction cartridge to isolate the acyl-CoA species.[2][3]

  • Drying and Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.[4]

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[2][3]

  • Mobile Phase: A gradient of two mobile phases is employed, for example, an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent like acetonitrile.[2][3] This separates the different acyl-CoA species based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in positive mode.[2][3]

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. This highly specific transition allows for precise quantification even in complex biological matrices. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion.[2][5]

  • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined by comparison to a standard curve prepared with known amounts of this compound.

Visualizing the Workflows and Pathways

To better understand the experimental and logical flow of the discussed methods, the following diagrams are provided.

G cluster_0 Immunogen Preparation cluster_1 Competitive ELISA Hapten (11-HOHA-CoA) Hapten (11-HOHA-CoA) Conjugation Conjugation Hapten (11-HOHA-CoA)->Conjugation Carrier Protein (KLH) Carrier Protein (KLH) Carrier Protein (KLH)->Conjugation Immunogen (KLH-HOHA-CoA) Immunogen (KLH-HOHA-CoA) Conjugation->Immunogen (KLH-HOHA-CoA) Custom Antibody Custom Antibody Immunogen (KLH-HOHA-CoA)->Custom Antibody Coat Plate (BSA-HOHA-CoA) Coat Plate (BSA-HOHA-CoA) Block Plate Block Plate Coat Plate (BSA-HOHA-CoA)->Block Plate Add to Plate Add to Plate Block Plate->Add to Plate Competition Competition Competition->Add to Plate Detection Detection Add to Plate->Detection Read Signal Read Signal Detection->Read Signal Custom Antibody->Competition Sample/Standard Sample/Standard Sample/Standard->Competition

Workflow for custom antibody cross-reactivity testing.

G Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Homogenization & Extraction Homogenization & Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization & Extraction->Solid-Phase Extraction (SPE) Internal Standard Spiking->Homogenization & Extraction Dry & Reconstitute Dry & Reconstitute Solid-Phase Extraction (SPE)->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization MS/MS Detection (MRM) MS/MS Detection (MRM) ESI Ionization->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis

A standard LC-MS/MS workflow for acyl-CoA analysis.

G cluster_0 Peroxisome VLCFA Very-Long-Chain Fatty Acid ACSL Long-Chain Acyl-CoA Synthetase VLCFA->ACSL VLC-Acyl-CoA Very-Long-Chain Acyl-CoA ACSL->VLC-Acyl-CoA ACOX1 Acyl-CoA Oxidase 1 VLC-Acyl-CoA->ACOX1 Enoyl-CoA trans-2-Enoyl-CoA ACOX1->Enoyl-CoA MFP Multifunctional Protein Enoyl-CoA->MFP Hydroxyacyl-CoA 3-Hydroxyacyl-CoA (e.g., 11-HOHA-CoA) MFP->Hydroxyacyl-CoA Ketoacyl-CoA 3-Ketoacyl-CoA MFP->Ketoacyl-CoA Hydroxyacyl-CoA->MFP Thiolase Thiolase Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Chain-Shortened\nAcyl-CoA Chain-Shortened Acyl-CoA Thiolase->Chain-Shortened\nAcyl-CoA Citric Acid\nCycle Citric Acid Cycle Acetyl-CoA->Citric Acid\nCycle Mitochondrial\nBeta-Oxidation Mitochondrial Beta-Oxidation Chain-Shortened\nAcyl-CoA->Mitochondrial\nBeta-Oxidation

Peroxisomal beta-oxidation pathway for very-long-chain fatty acids.

Conclusion

The choice between developing a custom antibody and using LC-MS/MS for the quantification of this compound is a trade-off between throughput, specificity, and upfront investment. While a custom antibody could eventually lead to a high-throughput, cost-effective assay suitable for screening large numbers of samples, the development process is lengthy and the ultimate specificity is not guaranteed. Potential cross-reactivity with structurally similar lipids is a significant concern that requires thorough validation.

In contrast, LC-MS/MS provides unparalleled specificity and sensitivity, with the ability to multiplex and analyze a wide range of acyl-CoAs in a single run.[2][3][6] While the initial instrumentation cost is high and per-sample cost can be greater than an established ELISA, the reliability and richness of the data often make it the preferred method for quantitative lipidomics, especially in a research and drug development setting. For researchers requiring the highest degree of confidence in their quantitative data for this compound, LC-MS/MS remains the gold standard.

References

Validating the Role of Hydroxy-Fatty Acyl-CoAs with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of hydroxy-fatty acyl-CoA molecules through genetic knockout studies. Due to the limited specific research on 11-hydroxyheptadecanoyl-CoA, this document uses the well-characterized mitochondrial enzyme, medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD, encoded by the HADH gene), as a representative model. The principles and methodologies described herein are broadly applicable to investigating the roles of other fatty acid metabolites.

We will objectively compare the metabolic consequences of a SCHAD knockout with an alternative fatty acid metabolism pathway, peroxisomal β-oxidation, supported by experimental data from murine models.

Introduction to 3-Hydroxyacyl-CoAs in Metabolism

3-hydroxyacyl-CoAs are critical intermediates in the mitochondrial fatty acid β-oxidation (FAO) spiral, a major pathway for cellular energy production from lipids. The dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is a key step catalyzed by enzymes like SCHAD.[1] Dysregulation of this pathway is implicated in various metabolic disorders.[1] Validating the specific roles of these molecules is crucial for understanding disease pathogenesis and developing targeted therapeutics. Genetic knockout models, particularly in mice, offer a powerful tool for this purpose by allowing for the systemic or tissue-specific ablation of the enzymes that produce or metabolize these intermediates.

The Model System: SCHAD (HADH) Knockout

To illustrate the validation process, we focus on the genetic knockout of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). Deficiencies in SCHAD in humans are known to cause hyperinsulinism, highlighting its crucial role in linking fatty acid metabolism and insulin (B600854) secretion.[1] Mouse models with a knockout of the Hadh gene have been instrumental in dissecting the physiological functions of this enzyme.[1][2]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of SCHAD in mitochondrial β-oxidation and its interplay with other metabolic pathways.

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA SCHAD (HADH) (Knockout Target) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 ATP Synthesis ATP Synthesis ETC->ATP Synthesis Energy A 1. Design Targeting Vector (e.g., with Neomycin resistance gene) B 2. Electroporate Vector into ES Cells A->B C 3. Select for Homologous Recombination B->C D 4. Inject Targeted ES Cells into Blastocyst C->D E 5. Implant Blastocyst into Foster Mother D->E F 6. Birth of Chimeric Pups E->F G 7. Breed Chimeras to Generate Heterozygotes (+/-) F->G H 8. Intercross Heterozygotes to Generate Homozygous Knockouts (-/-) G->H

References

A Comparative Analysis of the Enzymatic Kinetics of Medium-Chain 11-Hydroxyheptadecanoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic kinetics of fatty acid metabolism is crucial for developing novel therapeutics. This guide provides a detailed comparison of the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) with various medium-chain hydroxyacyl-CoA substrates, offering insights into the substrate specificity of this key metabolic enzyme.

L-3-Hydroxyacyl-CoA Dehydrogenase: A Key Player in Beta-Oxidation

L-3-hydroxyacyl-CoA dehydrogenase (HADH) is a critical enzyme in the mitochondrial beta-oxidation pathway, responsible for the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives. This reaction is a vital step in the catabolism of fatty acids for energy production. The efficiency of this process is highly dependent on the chain length of the fatty acyl-CoA substrate.

Comparative Enzymatic Kinetics of HADH

The following table summarizes the kinetic parameters (Km and Vmax) of purified pig heart L-3-hydroxyacyl-CoA dehydrogenase for a series of L-3-hydroxyacyl-CoA substrates with varying chain lengths. The data reveals that the enzyme exhibits the highest activity with medium-chain substrates.[1]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC414.8138
Hexanoyl-CoAC65.3152
Octanoyl-CoAC82.5167
Decanoyl-CoAC102.1185
Dodecanoyl-CoAC122.0172
Tetradecanoyl-CoAC142.1145
Hexadecanoyl-CoAC162.3118

Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. Data sourced from He et al. (1989).[1]

Experimental Protocol: A Coupled Spectrophotometric Assay

The determination of HADH kinetic parameters is typically achieved through a coupled spectrophotometric assay.[1] This method offers high sensitivity and allows for continuous monitoring of the reaction rate.

Principle:

The assay measures the rate of NADH production, which is coupled to the oxidation of the L-3-hydroxyacyl-CoA substrate by HADH. The increase in absorbance at 340 nm, characteristic of NADH, is monitored over time. To drive the reaction to completion and prevent product inhibition, a subsequent enzyme, 3-ketoacyl-CoA thiolase, is included in the reaction mixture to cleave the 3-ketoacyl-CoA product.[1]

Reagents:

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • NAD+

  • Coenzyme A (CoASH)

  • L-3-hydroxyacyl-CoA substrate (of varying chain lengths)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • 3-ketoacyl-CoA thiolase

  • Bovine serum albumin (to bind free fatty acids)

Procedure:

  • A reaction mixture containing all reagents except the substrate is prepared in a cuvette and pre-incubated at a constant temperature (e.g., 37°C).

  • The reaction is initiated by the addition of the L-3-hydroxyacyl-CoA substrate.

  • The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the beta-oxidation pathway and the experimental workflow for determining HADH kinetics.

Beta_Oxidation_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H₂O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD NAD⁺ NADH NADH + H⁺ NAD->NADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase CoA_SH CoA-SH

Caption: The mitochondrial beta-oxidation pathway for fatty acids.

HADH_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reaction Mixture (Buffer, NAD⁺, CoASH, HADH, Thiolase) Preincubation Pre-incubate Reaction Mixture at 37°C Reagent_Prep->Preincubation Substrate_Prep Prepare L-3-Hydroxyacyl-CoA Substrates (Varying Concentrations & Chain Lengths) Initiation Initiate Reaction with Substrate Addition Substrate_Prep->Initiation Preincubation->Initiation Measurement Monitor Absorbance at 340 nm (Spectrophotometer) Initiation->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc MM_Fit Fit Data to Michaelis-Menten Equation Velocity_Calc->MM_Fit Kinetic_Params Determine Km and Vmax MM_Fit->Kinetic_Params

Caption: Experimental workflow for HADH kinetic analysis.

References

Unveiling the Structure of 11-hydroxyheptadecanoyl-CoA: A Comparative Guide to NMR Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of the 11-hydroxyheptadecanoyl-CoA structure, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed methodological choices.

The confirmation of the chemical structure of novel or synthesized long-chain fatty acyl-CoAs, such as this compound, is a critical step in various fields of research, including drug discovery and metabolomics. NMR spectroscopy stands as a powerful, non-destructive technique for the unambiguous determination of molecular structure. This guide will delve into the expected NMR spectral data for this compound, compare it with alternative methods, and provide detailed experimental workflows.

Performance Comparison: NMR vs. Mass Spectrometry

While NMR provides unparalleled detail on the carbon-hydrogen framework, alternative methods, particularly mass spectrometry (MS), offer complementary information and are often used in conjunction with NMR for comprehensive structural analysis.

FeatureNMR SpectroscopyMass Spectrometry (GC-MS/LC-MS)
Structural Information Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry.Provides accurate mass-to-charge ratio, elemental composition, and fragmentation patterns for substructure identification.
Sample Requirement Typically requires higher sample concentrations (milligrams).Highly sensitive, requiring only small amounts of sample (picomoles to femtomoles).
Sample Preparation Minimal, non-destructive.Often requires derivatization (e.g., for GC-MS) to improve volatility and ionization.
Data Interpretation Can be complex, requiring expertise in spectral analysis.Fragmentation patterns can be complex, often requiring spectral libraries for comparison.
Quantitative Analysis Can be quantitative with appropriate internal standards.Excellent for quantitative analysis, especially with isotope dilution methods.

Predicted NMR Data for this compound

Due to the lack of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on established values for similar long-chain hydroxy fatty acids and computational prediction tools. These predictions provide a reliable reference for researchers working with this molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment ¹³C NMR Predicted Chemical Shift (ppm) Assignment
~3.60mH-11~175C-1 (Thioester Carbonyl)
~2.85tH-2~72C-11
~3.40tH-2' (CoA)~55C-2
~4.10mH-3' (CoA)~42C-10, C-12
~4.20mH-4' (CoA)~38C-3
~0.88tH-17~34C-16
~1.20-1.60m-(CH₂)n-~22-32-(CH₂)n-
---~14C-17

Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to minor variations based on solvent and experimental conditions. The CoA moiety protons and carbons are numerous and only key, distinguishable signals are highlighted.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of long-chain fatty acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.

Materials:

  • 11-hydroxyheptadecanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (pH ~7.5)

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of 11-hydroxyheptadecanoic acid: Dissolve 11-hydroxyheptadecanoic acid and N-hydroxysuccinimide in anhydrous DCM. Add DCC and stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure to obtain the NHS ester of 11-hydroxyheptadecanoic acid.

  • Synthesis of the CoA thioester: Dissolve the NHS ester in a minimal amount of anhydrous DMF.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer.

  • Slowly add the DMF solution of the NHS ester to the Coenzyme A solution with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, purify the this compound by solid-phase extraction (SPE) or preparative HPLC.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A wider spectral width (e.g., 200 ppm) is required. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire two-dimensional correlation spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

Alternative Method: GC-MS Analysis of the Hydroxy Fatty Acid

For the analysis of the fatty acid portion, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive alternative. This requires derivatization of the hydroxy fatty acid to increase its volatility.

Sample Preparation (Derivatization):

  • Hydrolyze the acyl-CoA to release the free fatty acid.

  • Methylate the carboxylic acid group using a reagent like diazomethane (B1218177) or by heating with methanolic HCl.

  • Silylate the hydroxyl group using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column).

  • Oven Program: Start at a low temperature and ramp up to a high temperature to elute the derivatized compound.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure and the position of the hydroxyl group.

Visualizing the Workflow

The following diagrams illustrate the key experimental and logical workflows involved in the structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis 11-Hydroxyheptadecanoic Acid 11-Hydroxyheptadecanoic Acid Activation (NHS/DCC) Activation (NHS/DCC) 11-Hydroxyheptadecanoic Acid->Activation (NHS/DCC) NHS Ester NHS Ester Activation (NHS/DCC)->NHS Ester Thioesterification Thioesterification NHS Ester->Thioesterification Coenzyme A Coenzyme A Coenzyme A->Thioesterification This compound This compound Thioesterification->this compound Purification (HPLC/SPE) Purification (HPLC/SPE) This compound->Purification (HPLC/SPE) Purified Product Purified Product Purification (HPLC/SPE)->Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation

Caption: Experimental workflow for synthesis and structural analysis.

nmr_workflow Sample Preparation Sample Preparation 1D 1H NMR 1D 1H NMR Sample Preparation->1D 1H NMR 1D 13C NMR 1D 13C NMR Sample Preparation->1D 13C NMR 2D COSY 2D COSY 1D 1H NMR->2D COSY 2D HSQC 2D HSQC 1D 1H NMR->2D HSQC 2D HMBC 2D HMBC 1D 1H NMR->2D HMBC 1D 13C NMR->2D HSQC 1D 13C NMR->2D HMBC Spectral Assignment Spectral Assignment 1D 13C NMR->Spectral Assignment 2D COSY->Spectral Assignment 2D HSQC->Spectral Assignment 2D HMBC->Spectral Assignment Structure Confirmation Structure Confirmation Spectral Assignment->Structure Confirmation

Caption: NMR data acquisition and analysis workflow.

decision_logic start Need Structural Confirmation? q1 Sufficient Sample? start->q1 nmr Use NMR Spectroscopy q1->nmr Yes ms Use Mass Spectrometry q1->ms No both Use Both NMR and MS nmr->both ms->both end Structure Confirmed both->end

Caption: Decision logic for selecting an analytical method.

Independent Verification of 11-Hydroxyheptadecanoyl-CoA's Metabolic Fate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the presumed metabolic fate of 11-hydroxyheptadecanoyl-CoA against alternative fatty acid oxidation pathways. The information is supported by experimental data and detailed methodologies to aid in the independent verification and further study of this and related compounds.

Introduction

This compound is an odd-chain, hydroxylated fatty acyl-CoA. While direct experimental evidence for its metabolic fate is not extensively documented in publicly available literature, its metabolism can be inferred from the well-established pathways for odd-chain and hydroxylated fatty acids. This guide will compare the predicted metabolic pathway of this compound with the canonical beta-oxidation of a saturated odd-chain fatty acid (heptadecanoyl-CoA) and a saturated even-chain fatty acid (palmitoyl-CoA). Understanding the metabolic nuances of hydroxylated odd-chain fatty acids is crucial for researchers in drug development and metabolic diseases, as these molecules can serve as biomarkers or therapeutic targets.

Predicted Metabolic Pathway of this compound

The presence of a hydroxyl group at the 11th position of a 17-carbon chain suggests a metabolic route that likely involves an initial oxidation of this hydroxyl group, potentially followed by standard beta-oxidation. The location of the hydroxyl group is at the ω-6 position, indicating that enzymes with specificity for hydroxylated fatty acids, possibly from the cytochrome P450 family, may be involved in the initial steps.

The proposed pathway would proceed as follows:

  • Oxidation of the Hydroxyl Group: The 11-hydroxyl group is likely oxidized to a ketone by a dehydrogenase.

  • Beta-Oxidation Cycles: The resulting keto-heptadecanoyl-CoA would then enter the mitochondrial or peroxisomal beta-oxidation spiral.

  • Final Products: As an odd-chain fatty acid, the final round of beta-oxidation would yield one molecule of propionyl-CoA and one molecule of acetyl-CoA.

Comparison of Metabolic Fates

The following table summarizes the key differences in the metabolic pathways of this compound, heptadecanoyl-CoA (an unsubstituted odd-chain fatty acid), and palmitoyl-CoA (a standard even-chain fatty acid).

FeatureThis compound (Predicted)Heptadecanoyl-CoAPalmitoyl-CoA
Initial Processing Oxidation of the 11-hydroxyl groupDirect entry into beta-oxidationDirect entry into beta-oxidation
Primary Oxidation Pathway Mitochondrial and/or Peroxisomal Beta-OxidationMitochondrial and/or Peroxisomal Beta-OxidationMitochondrial Beta-Oxidation
Key Enzymes Hydroxyacyl-CoA Dehydrogenase-like enzyme, Beta-oxidation enzymesBeta-oxidation enzymesBeta-oxidation enzymes
Number of Beta-Oxidation Cycles 777
Final Products 1 x Propionyl-CoA, 7 x Acetyl-CoA, 1 x Succinyl-CoA (from Propionyl-CoA)1 x Propionyl-CoA, 7 x Acetyl-CoA, 1 x Succinyl-CoA (from Propionyl-CoA)8 x Acetyl-CoA
ATP Yield (approximate) Lower than heptadecanoyl-CoA due to initial oxidation step~112 ATP~106 ATP

Experimental Protocols

Independent verification of the metabolic fate of this compound would require a combination of in vitro enzymatic assays and cell-based metabolic studies.

Protocol 1: In Vitro Enzymatic Assay with 3-Hydroxyacyl-CoA Dehydrogenase

This assay determines the substrate specificity and kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase for various fatty acyl-CoA substrates.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)

  • Substrates: this compound, L-3-hydroxybutyryl-CoA (positive control), palmitoyl-CoA (negative control)

  • NAD+

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase (EC 2.3.1.16)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the fatty acyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding L-3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration.[1]

Protocol 2: Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of various acyl-CoA species from biological samples, enabling the tracing of metabolic pathways.

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., acetonitrile/water).

  • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

  • Mass Spectrometry:

    • Ionize the separated acyl-CoAs using electrospray ionization (ESI) in positive mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the targeted acyl-CoAs.[2][3]

Signaling Pathways and Experimental Workflows

Predicted Metabolic Pathway of this compound

metabolic_pathway cluster_start Initial Oxidation cluster_beta_oxidation Beta-Oxidation cluster_final_products Final Products This compound This compound 11-Ketoheptadecanoyl-CoA 11-Ketoheptadecanoyl-CoA This compound->11-Ketoheptadecanoyl-CoA Dehydrogenase C17-Keto-Acyl-CoA 11-Ketoheptadecanoyl-CoA C15-Keto-Acyl-CoA C15-Keto-Acyl-CoA C17-Keto-Acyl-CoA->C15-Keto-Acyl-CoA Acetyl-CoA_1 Acetyl-CoA Acetyl-CoA_2 Acetyl-CoA ... ... C15-Keto-Acyl-CoA->... C5-Acyl-CoA C5-Acyl-CoA Acetyl-CoA_7 Acetyl-CoA Propionyl-CoA Propionyl-CoA C5-Acyl-CoA->Propionyl-CoA Acetyl-CoA_final Acetyl-CoA C5-Acyl-CoA->Acetyl-CoA_final Acetyl-CoA_3 Acetyl-CoA Acetyl-CoA_4 Acetyl-CoA Acetyl-CoA_5 Acetyl-CoA Acetyl-CoA_6 Acetyl-CoA ...->C5-Acyl-CoA

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution of Acyl-CoAs SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in LC-MS/MS Buffer Evaporation->Reconstitution LC-MS/MS LC-MS/MS Analysis Reconstitution->LC-MS/MS DataAnalysis Data Analysis and Quantification LC-MS/MS->DataAnalysis

Caption: Experimental workflow for the analysis of acyl-CoAs by LC-MS/MS.

Conclusion

The metabolic fate of this compound is predicted to involve an initial oxidation of its hydroxyl group followed by beta-oxidation, ultimately yielding propionyl-CoA and acetyl-CoA. This pathway differs from that of standard even-chain fatty acids, which produce only acetyl-CoA, and unsubstituted odd-chain fatty acids, which directly enter beta-oxidation. The provided experimental protocols offer a framework for the independent verification of this proposed pathway and for the broader investigation of hydroxylated fatty acid metabolism. Further research in this area is warranted to elucidate the specific enzymes involved and the physiological implications of this metabolic route.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 11-hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 11-hydroxyheptadecanoyl-CoA are paramount for laboratory safety and environmental protection. This document provides a clear, step-by-step guide for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a conservative mindset, treating it as potentially hazardous waste in the absence of specific data to the contrary.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes), as chemical waste.

    • Do not mix this waste with other waste streams unless compatibility is certain. It is best practice to collect it in a dedicated, clearly labeled waste container.

  • Containerization :

    • Use a sturdy, leak-proof container that is compatible with the chemical nature of the waste. For solutions, ensure the container can accommodate the volume without risk of spillage.

    • The container must be securely sealed at all times, except when adding waste.[1]

  • Labeling :

    • Properly label the waste container with the words "Hazardous Waste."[2]

    • The label must clearly identify the contents, including "this compound" and any solvents or other chemicals present in the mixture.[2] List the approximate concentrations or percentages of each component.

    • Indicate the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.[2]

    • Ensure the storage area is away from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[2]

  • Disposal Request :

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers in a satellite accumulation area), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][4]

    • Follow your institution's specific procedures for requesting a waste pickup.[4]

  • Disposal of Empty Containers :

    • Any container that held this compound must be triple-rinsed before being discarded.[1]

    • The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses should also be collected as hazardous waste as a best practice.

    • After thorough rinsing and air-drying, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.[4]

Prohibited Disposal Methods :

  • Do NOT dispose of this compound down the sanitary sewer.[4] Many biochemicals can be harmful to aquatic life, and their effects on wastewater treatment processes are often unknown.

  • Do NOT discard this compound in the regular trash.

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the logical workflow for the handling and disposal of this compound in a laboratory setting.

G cluster_0 Experimental Phase cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway cluster_3 Empty Container Decontamination start Start: Experiment using This compound handling Handle with appropriate PPE (Gloves, Goggles, Lab Coat) in a ventilated area start->handling gen_waste Generation of Waste: - Unused Reagent - Contaminated Labware - Aqueous Solutions handling->gen_waste collect Collect all waste in a dedicated, compatible, and sealed container gen_waste->collect empty_container Original Reagent Container is Empty gen_waste->empty_container label_waste Label container with: - 'Hazardous Waste' - Chemical Name & Concentration - Date collect->label_waste store Store in designated Satellite Accumulation Area label_waste->store request_pickup Request pickup from Environmental Health & Safety (EHS) or licensed contractor store->request_pickup incineration Final Disposal: Likely Incineration request_pickup->incineration triple_rinse Triple-rinse container empty_container->triple_rinse collect_rinsate Collect first rinseate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of clean, defaced container in regular lab trash triple_rinse->dispose_container collect_rinsate->collect

Disposal Workflow for this compound

This comprehensive guide provides the necessary procedural steps to ensure the safe and compliant disposal of this compound. By adhering to these protocols, laboratories can maintain a safe working environment and minimize their environmental impact.

References

Personal protective equipment for handling 11-hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-hydroxyheptadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA molecules and should be implemented to ensure laboratory safety.

I. Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesInspected prior to use. Use proper glove removal technique to avoid skin contact.
Eye Protection Safety glasses with side-shieldsMust be worn at all times when handling the compound.
Skin and Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
II. Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

    • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place.

III. Accidental Release and Exposure Procedures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

IncidentProcedure
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation.
IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Compound:

    • Dispose of contents/container to an approved waste disposal plant.

  • Contaminated Materials (e.g., gloves, lab coats):

    • Place in a sealed, labeled container for disposal as chemical waste.

Experimental Workflow and Safety Integration

The following diagram illustrates the key stages of working with this compound, integrating the necessary safety precautions at each step.

experimental_workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Information b Don Personal Protective Equipment (PPE) a->b c Weighing and Aliquoting b->c Proceed to handling d Solubilization and Experimentation c->d e Decontaminate Work Area d->e Experiment complete f Dispose of Waste e->f g Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h

Figure 1: Procedural workflow for safely handling this compound.

References

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